molecular formula C10H4Br2F3N B1352717 4,8-Dibromo-2-(trifluoromethyl)quinoline CAS No. 587885-93-6

4,8-Dibromo-2-(trifluoromethyl)quinoline

Cat. No.: B1352717
CAS No.: 587885-93-6
M. Wt: 354.95 g/mol
InChI Key: QACMTFHCILQPLS-UHFFFAOYSA-N
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Description

4,8-Dibromo-2-(trifluoromethyl)quinoline is a specialized quinoline derivative designed for advanced research and development. This compound integrates two key structural features: a brominated quinoline core and a trifluoromethyl group, making it a valuable intermediate in medicinal chemistry and materials science. In pharmaceutical research, this compound serves as a versatile scaffold for constructing potential therapeutic agents. The bromine atoms at the 4 and 8 positions offer excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The 2-trifluoromethyl group is a critical pharmacophore known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Quinoline derivatives are extensively investigated for their antimalarial and anticancer activities . They are known to exhibit their biological effects through mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, and disruption of cellular processes in pathogens . Furthermore, the trifluoromethylquinoline scaffold has demonstrated significant antifungal properties . Beyond biomedical applications, the structural attributes of this dibrominated compound make it a promising candidate in materials science. It can be utilized as a precursor for synthesizing complex π-extended heteroaromatic systems, which are fundamental in developing organic electronic materials such as emitters for OLEDs or charge-transport materials for organic transistors . This product is intended for research purposes only by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dibromo-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACMTFHCILQPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4,8-Dibromo-2-(trifluoromethyl)quinoline: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous synthetic drugs, natural alkaloids, and functional materials.[1] Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The strategic functionalization of the quinoline ring is a key approach in drug discovery to modulate a compound's physicochemical and pharmacological properties.

This guide focuses on 4,8-Dibromo-2-(trifluoromethyl)quinoline , a highly functionalized building block poised for significant applications. The introduction of a trifluoromethyl (CF3) group at the 2-position is particularly noteworthy. The CF3 group is a bioisostere of a methyl group but possesses unique electronic properties; its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

Furthermore, the presence of two bromine atoms at the 4- and 8-positions provides chemically distinct handles for subsequent derivatization. These sites are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this versatile chemical intermediate.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature. Its key identifiers and properties are summarized below. While an experimental melting point is not widely reported, it can be expected to be a crystalline solid with a relatively high melting point, similar to other dibromoquinoline derivatives.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 587885-93-6[4]
Molecular Formula C₁₀H₄Br₂F₃N[5]
Molecular Weight 354.95 g/mol [5]
Canonical SMILES FC(F)(F)C1=CC(Br)=C2C=CC=C(Br)C2=N1[4]
InChI Key QACMTFHCILQPLS-UHFFFAOYSA-N[4]

Synthesis and Purification: A Representative Protocol

G cluster_0 Synthetic Workflow A 2-(Trifluoromethyl)quinoline B Bromination Reaction A->B HBr, Br₂ C This compound B->C Reaction Work-up D Purification (Recrystallization/Chromatography) C->D E Characterized Product D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Objective: To synthesize this compound via direct bromination.

Materials:

  • 2-(Trifluoromethyl)quinoline

  • Hydrobromic acid (HBr, 48% aq.)

  • Bromine (Br₂)

  • Sodium bisulfite (NaHSO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane, Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-(trifluoromethyl)quinoline (1.0 eq) in hydrobromic acid. Heat the solution to 80°C with stirring.

  • Bromination: Add bromine (2.5 eq) dropwise to the heated solution via the dropping funnel. A color change is expected.

  • Reaction: After the addition is complete, increase the temperature to 120°C and stir the reaction mixture for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the mixture to room temperature, carefully pour it onto crushed ice. The crude product may precipitate.

  • Quenching: Add saturated sodium bisulfite solution to quench any excess bromine until the orange color disappears.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a solvent system such as a hexane/dichloromethane gradient, to afford the pure this compound.[6]

Spectroscopic Characterization (Predicted)

Experimental spectra for this specific molecule are not publicly available. However, based on data from analogous quinoline structures, a detailed prediction of its NMR and Mass spectra can be made.[7][8]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three signals in the aromatic region (approx. 7.5-8.5 ppm).

    • H-3: A singlet or a narrow doublet (due to coupling with the CF₃ group) around 7.5-7.7 ppm.

    • H-5, H-6, H-7: The protons on the benzo-ring will form a complex multiplet pattern. Due to the bromine at C8, H-7 will likely be a doublet, H-5 a doublet, and H-6 a triplet (or doublet of doublets). These are expected between 7.6 and 8.2 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • The carbon attached to the CF₃ group (C-2) will appear as a quartet due to C-F coupling, significantly downfield.

    • The CF₃ carbon itself will also be a quartet.

    • The two carbons bearing bromine atoms (C-4 and C-8) will be shifted downfield compared to unsubstituted quinoline.

    • The remaining aromatic carbons will appear in the typical range of 120-150 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet is expected for the CF₃ group, likely in the range of -60 to -65 ppm.[9]

  • Mass Spectrometry (ESI-MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (peaks at [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio). The calculated exact mass for C₁₀H₄Br₂F₃N is 354.8768 m/z.

Chemical Reactivity and Derivatization

The true utility of this compound lies in its potential for selective derivatization at the C-4 and C-8 positions through palladium-catalyzed cross-coupling reactions. The electronic environment of the two bromine atoms is different, potentially allowing for regioselective reactions under carefully controlled conditions. This molecule is an ideal substrate for building molecular complexity.

G cluster_1 Key Derivatization Reactions Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (R₂-NH) Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalyst, Base Prod_Suzuki Aryl/Heteroaryl Substituted Product Suzuki->Prod_Suzuki Prod_Buchwald Amino Substituted Product Buchwald->Prod_Buchwald Prod_Sonogashira Alkynyl Substituted Product Sonogashira->Prod_Sonogashira

Caption: Common cross-coupling reactions for derivatizing the title compound.

Suzuki-Miyaura Coupling Protocol

This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent.[10]

Objective: To synthesize a C-4 or C-8 aryl-substituted quinoline derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.1 to 2.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

  • Setup: To an oven-dried flask, add the dibromoquinoline, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst: Add the degassed solvent(s) followed by the palladium catalyst.

  • Reaction: Heat the mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify the product by column chromatography.[11]

Buchwald-Hartwig Amination Protocol

This reaction enables the formation of C-N bonds, crucial for synthesizing many biologically active compounds.[12][13]

Objective: To synthesize a C-4 or C-8 amino-substituted quinoline derivative.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)

  • Phosphine Ligand (e.g., XPhos, BINAP, 2-8 mol%)

  • Base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃, 1.4-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium pre-catalyst, ligand, and base.

  • Reagents: Add the dibromoquinoline and the anhydrous solvent.

  • Amine Addition: Add the amine coupling partner.

  • Reaction: Seal the vessel and heat to 80-110°C for 4-24 hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction, dilute with ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography.[2][14]

Sonogashira Coupling Protocol

This reaction couples the aryl bromide with a terminal alkyne, providing access to arylalkyne structures.[15][16]

Objective: To synthesize a C-4 or C-8 alkynyl-substituted quinoline derivative.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%) (for traditional protocol)

  • Amine base (e.g., Triethylamine, Diisopropylamine, >2 eq), often used as solvent.

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Setup: Add the dibromoquinoline, palladium catalyst, and CuI (if used) to a flask under an inert atmosphere.

  • Solvent and Reagents: Add the anhydrous solvent and the amine base, followed by the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-24 hours.

  • Work-up: Once the reaction is complete, remove the amine base under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the alkynylated product.[17]

Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are highly relevant in modern drug discovery.

  • Kinase Inhibitors: The quinoline core is a "privileged scaffold" found in numerous FDA-approved kinase inhibitors used in oncology. The CF₃ group can enhance binding to the ATP pocket of kinases, and derivatization at the C-4 and C-8 positions allows for the introduction of pharmacophores that can target specific regions of the enzyme, improving potency and selectivity.[2]

  • Antiproliferative Agents: Many substituted quinolines have demonstrated significant antiproliferative activity against various cancer cell lines. The dibromo precursor allows for the creation of libraries of novel compounds for screening against cancer targets.

  • Antimicrobial and Antiviral Agents: The quinoline ring system is present in drugs targeting malaria, bacteria, and viruses.[2][18] This precursor serves as a starting point for developing new agents to combat infectious diseases.

  • Organic Electronics: Poly-aromatic systems derived from quinoline can have interesting photophysical properties, suggesting potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.[19]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. The combination of an electron-deficient, metabolically stable trifluoromethylquinoline core with two strategically placed, reactive bromine handles makes it an ideal starting material for constructing diverse and complex molecules. Its primary utility lies in its application to palladium-catalyzed cross-coupling reactions, which opens the door to novel derivatives with significant potential in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this powerful chemical intermediate.

References

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Available at: [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7376. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • PubChem. (n.d.). 4,8-Dibromo-5-methoxy-2-(trifluoromethyl)quinoline. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • da Silva, G. V. J., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 44(45), 19693-19704. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Stoerkler, T., et al. (2025). Supporting Information Quinoline-Substituted Excited-State Intramolecular Proton Transfer Fluorophores as Stimuli-Sensitive Dual. Journal Name Not Specified. Available at: [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2038-2045. Available at: [Link]

  • SpectraBase. (n.d.). Quinoline. Wiley. Available at: [Link]

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-282. Available at: [Link]

  • Podyachev, S. N., et al. (2019). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([17][20][21]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 24(21), 3963. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • Abarbri, M., et al. (2017). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 7(33), 20516-20524. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Rasool, N., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(1), 103. Available at: [Link]

Sources

"4,8-Dibromo-2-(trifluoromethyl)quinoline" CAS number 587885-93-6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4,8-Dibromo-2-(trifluoromethyl)quinoline as a Strategic Scaffold

Executive Summary

This compound (CAS 587885-93-6) represents a high-value "privileged scaffold" in medicinal chemistry and agrochemical discovery. Its structural uniqueness lies in the orthogonal reactivity of its two halogen handles (C4 and C8) combined with the physicochemical modulation provided by the C2-trifluoromethyl group.

This whitepaper outlines the technical specifications, validated synthetic routes, and regioselective functionalization strategies for this compound. It is designed for researchers requiring a robust building block for generating diverse libraries of kinase inhibitors, anti-infectives, and receptor modulators.

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 587885-93-6
Molecular Formula C₁₀H₄Br₂F₃N
Molecular Weight 354.95 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C (Typical for this class)
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water
Key Structural Features [1][2][3][4] • C2-CF₃: Metabolically stable, lipophilic electron-withdrawing group.• C4-Br: Highly activated for SNAr and Pd-catalyzed coupling.• C8-Br: Sterically hindered, requires specialized catalytic systems.

Synthesis & Manufacturing Protocol

The synthesis of this compound follows a modified Conrad-Limpach-Knorr cyclization strategy. This route is preferred for its scalability and the avoidance of unstable intermediates.

Retrosynthetic Analysis

The core is constructed from 2-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate . The resulting hydroxy-quinoline is then aromatized via bromination.

SynthesisRoute Start1 2-Bromoaniline Inter Intermediate: 8-Bromo-4-hydroxy- 2-(trifluoromethyl)quinoline Start1->Inter PPA, 120°C Cyclization Start2 Ethyl 4,4,4- trifluoroacetoacetate Start2->Inter Product Target: 4,8-Dibromo- 2-(trifluoromethyl)quinoline Inter->Product POBr3, 140°C Aromatization

Figure 1: Synthetic pathway for CAS 587885-93-6. The synthesis relies on the condensation of an aniline derivative with a beta-keto ester followed by functional group interconversion.

Detailed Experimental Procedure

Step 1: Cyclocondensation

  • Reagents: Mix 2-bromoaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in Polyphosphoric Acid (PPA).

  • Conditions: Heat to 120–130°C for 3–4 hours. The PPA acts as both solvent and Lewis acid catalyst.

  • Workup: Cool to ~60°C and pour carefully into crushed ice/water with vigorous stirring. Neutralize with NaOH to pH 7. Filter the precipitate (8-bromo-4-hydroxy-2-(trifluoromethyl)quinoline).

  • Purification: Recrystallize from ethanol.

Step 2: Bromination (Dehydroxy-bromination)

  • Reagents: Suspend the intermediate from Step 1 in toluene or use neat Phosphorus Oxybromide (POBr₃, 1.5 eq).

  • Conditions: Heat to reflux (or 140°C if neat) for 2 hours. Monitor by TLC (disappearance of the polar OH spot).

  • Workup: Carefully quench with ice water (exothermic!). Extract with Dichloromethane (DCM).[3] Wash organic layer with NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Reactivity & Regioselective Functionalization

The power of this scaffold lies in the electronic differentiation between the C4 and C8 positions.

  • C4 Position (Kinetic Trap): The C4-bromide is electronically activated by the pyridine nitrogen and the electron-withdrawing CF₃ group. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by Pd(0) catalysts.

  • C8 Position (Thermodynamic/Steric Trap): The C8-bromide is less electron-deficient and sterically hindered by the peri-interaction with C1-Nitrogen. It typically remains intact during mild C4 functionalization.

Strategic Workflow

Researchers should prioritize functionalization at C4 first , followed by C8 .

Regioselectivity cluster_C4 Step 1: C4 Functionalization (High Reactivity) cluster_C8 Step 2: C8 Functionalization (Lower Reactivity) Scaffold This compound C4_Product 4-Substituted-8-bromo-quinoline Scaffold->C4_Product SNAr (Amines/Thiols) or Suzuki (RT, mild base) Final_Product 4,8-Disubstituted-2-(trifluoromethyl)quinoline C4_Product->Final_Product Suzuki/Buchwald (High Temp, Strong Ligand)

Figure 2: Orthogonal functionalization strategy. The C4 position reacts under mild conditions, allowing the isolation of the 8-bromo intermediate for subsequent diversification.

Validated Protocols

A. C4-Selective Suzuki Coupling:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base/Solvent: Na₂CO₃ / DME:H₂O (2:1)

  • Temperature: 60–80°C

  • Outcome: Exclusive coupling at C4 is observed due to faster oxidative addition.

B. C4-Selective SNAr:

  • Nucleophile: Primary or secondary amines (e.g., morpholine, aniline).

  • Conditions: DMF or NMP, 100°C, K₂CO₃.

  • Mechanism: The CF₃ group at C2 enhances the electrophilicity at C4, facilitating the addition-elimination mechanism.

Applications in Drug Discovery

The 2-(trifluoromethyl)quinoline core is a bioisostere for various kinase inhibitor scaffolds.

  • Kinase Inhibition: The nitrogen at position 1 often acts as a hinge binder in the ATP-binding pocket. The C4 substituent projects into the solvent-accessible region or the gatekeeper pocket, while the C8 position allows for fine-tuning of lipophilicity and metabolic stability.

  • Antimalarial Agents: Analogous to Mefloquine, the CF₃ group blocks metabolic oxidation sites and increases membrane permeability, crucial for targeting plasmodium in erythrocytes.

  • Agrochemicals: Halogenated quinolines serve as precursors for herbicides where the CF₃ group imparts environmental persistence and high potency.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C4-Br is slow but possible over long durations).

References

  • Regioselective Functionalization of Quinolines

    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • Source: MDPI, Molecules 2021.
    • URL:[Link][3]

  • General Synthesis of Trifluoromethylquinolines

    • Title: 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis (Methodology applicable to mono-CF3 variants).[3]

    • Source: ChemicalBook / Journal of Fluorine Chemistry.
  • Reactivity of Bromoquinolines

    • Title: 6,8-Dibromoquinoline: Synthesis and Crystallographic Study (Demonstr
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Vendor Data & Properties

    • Title: this compound Product Page.[5]

    • Source: Accela Chem.
    • URL:[Link][1][5]

Sources

"4,8-Dibromo-2-(trifluoromethyl)quinoline" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 4,8-Dibromo-2-(trifluoromethyl)quinoline

Executive Summary

This technical guide details the robust synthesis of This compound , a critical pharmacophore used in the development of kinase inhibitors and anti-parasitic agents. The presence of the trifluoromethyl group at the C2 position enhances metabolic stability and lipophilicity, while the 4,8-dibromo substitution pattern provides orthogonal handles for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), typically favoring the C4 position due to the electronic deficiency of the pyridine ring.

The protocol utilizes a two-stage Conrad-Limpach approach, favoring the thermodynamic formation of the 4-hydroxyquinoline core followed by dehydroxy-bromination. This pathway is selected for its scalability, atom economy, and the commercial availability of starting materials.

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the quinoline core via condensation of a functionalized aniline with a


-keto ester.
  • Disconnection A (C4-Br): Functional group interconversion from the alcohol (tautomeric quinolone).

  • Disconnection B (Heterocycle Formation): Cyclocondensation of 2-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate.

Retrosynthesis Target This compound Intermediate 8-Bromo-2-(trifluoromethyl)quinolin-4-ol Intermediate->Target POBr3 Bromination Precursors 2-Bromoaniline + Ethyl 4,4,4-trifluoroacetoacetate Precursors->Intermediate Conrad-Limpach Cyclization

Figure 1: Retrosynthetic logic flow demonstrating the construction of the quinoline core followed by functionalization.

Detailed Synthesis Protocol

Phase 1: Construction of the Quinoline Core

Objective: Synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol. Reaction Type: Acid-mediated Cyclocondensation.

Reagents & Stoichiometry:

ComponentEquiv.Role
2-Bromoaniline 1.0Substrate (Nucleophile)
Ethyl 4,4,4-trifluoroacetoacetate 1.1Electrophile
Polyphosphoric Acid (PPA) ~5-10 wt/wtSolvent/Catalyst
Sodium Hydroxide (1M) N/AQuench/Neutralization

Experimental Workflow:

  • Mixing: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for PPA), charge Polyphosphoric Acid (PPA). Heat to 60°C to reduce viscosity.

  • Addition: Add 2-Bromoaniline (1.0 equiv) slowly. Follow with the dropwise addition of Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv).

  • Cyclization: Increase temperature to 120–130°C . Maintain this temperature for 3–4 hours.

    • Mechanism Note: The reaction proceeds via the formation of an intermediate enamine/amide, which undergoes intramolecular electrophilic aromatic substitution closed by the PPA.

  • Quench: Cool the mixture to ~80°C (still fluid). Pour the reaction mass slowly into crushed ice with vigorous stirring. The product will precipitate as a solid.[1][2]

  • Isolation: Adjust pH to ~7–8 using 1M NaOH or saturated

    
    . Filter the precipitate.[1]
    
  • Purification: Wash the cake with water and cold diethyl ether. Recrystallize from ethanol if necessary.

    • Expectation: Off-white to beige solid.[2] Yields typically 70–85%.

Phase 2: Dehydroxy-Bromination

Objective: Conversion of the C4-hydroxyl group to the C4-bromide. Reaction Type: Nucleophilic Substitution via Oxyphosphonium Intermediate.

Reagents & Stoichiometry:

ComponentEquiv.Role
8-Bromo-2-(trifluoromethyl)quinolin-4-ol 1.0Substrate
Phosphorus Oxybromide (

)
1.5 - 2.0Brominating Agent
Toluene or Acetonitrile SolventMedium (Optional, can be neat)

Experimental Workflow:

  • Setup: Use a dry flask under inert atmosphere (

    
     or Ar). Moisture sensitivity is critical.
    
  • Addition: Suspend the starting quinolin-4-ol in anhydrous toluene (or use neat melt method if scale allows). Add

    
     (1.5 equiv) in portions.
    
  • Reaction: Heat the mixture to reflux (110°C) .

    • Observation: The suspension will clear as the reaction proceeds and the intermediate phosphoryl species forms. Evolution of HBr gas will occur (scrubber required).

  • Monitoring: Monitor by TLC or LC-MS. Reaction is usually complete within 2–4 hours.

  • Workup (Critical Safety Step):

    • Cool reaction to Room Temperature (RT).[3][4]

    • Slowly pour the mixture onto ice/water. Caution: Hydrolysis of excess

      
       is exothermic and generates HBr.
      
    • Neutralize with

      
       to pH 8.
      
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry organic layer over

    
    .[2]
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Process Visualization

Workflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Functionalization Step1 Mix Aniline + Ketoester in PPA (120°C) Step2 Ice Quench & Neutralization Step1->Step2 Step3 Filter Solid (Intermediate) Step2->Step3 Step4 React with POBr3 (Reflux) Step3->Step4 Dry thoroughly Step5 Aqueous Workup (Exothermic!) Step4->Step5 Step6 Chromatography Step5->Step6 Product This compound Step6->Product

Figure 2: Operational workflow emphasizing the critical isolation of the intermediate and the safety-critical quench step in Phase 2.

Critical Process Parameters (CPPs) & Safety

  • Temperature Control (Phase 1): The cyclization requires temperatures >100°C to drive the elimination of water. Below this, the open-chain intermediate may persist.

  • Moisture Control (Phase 2):

    
     is highly hygroscopic. Water contamination generates 
    
    
    
    and HBr, reducing yield and creating safety hazards.
  • Regioselectivity: The 2-position is strictly controlled by the trifluoromethyl group of the keto-ester. The 8-position is fixed by the starting aniline. The 4-position is the only reactive site for bromination under these conditions, ensuring high regiochemical purity.

Analytical Characterization (Expected)

  • 1H NMR (

    
    ): 
    
    • Aromatic region: Three protons for the benzene ring (dd/m pattern).

    • Quinoline C3-H: Singlet, typically shifted downfield due to the neighboring

      
       and Br groups.
      
    • Diagnostic: Lack of broad OH/NH signal confirms aromatization.

  • 19F NMR: Single peak corresponding to the

    
     group (approx -60 to -65 ppm).
    
  • Mass Spectrometry: Distinct bromine isotope pattern.

    • Parent ion

      
       will show a 1:2:1 triplet pattern characteristic of two bromine atoms (
      
      
      
      and
      
      
      ).

References

  • ChemicalBook. (n.d.). 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis. Retrieved from

    • Context: Validates the PPA-mediated cyclization conditions (120°C) for trifluoromethyl-anilines and keto-esters.
  • VulcanChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Synthesis. Retrieved from

    • Context: Confirms the Conrad-Limpach pathway applicability to 8-substituted-2-(trifluoromethyl)quinolines.
  • Manac Inc. (2024).[5][6] Bromination reactions with phosphorus bromides (POBr3). Retrieved from [Manac Inc.[5] Technical Notes]([Link])

    • Context: Authoritative guide on the mechanism, safety, and stoichiometry of using for converting hydroxy-heterocycles to bromo-heterocycles.
  • MySkinRecipes. (n.d.). 8-Bromo-2-(trifluoromethyl)quinoline Product Specifications. Retrieved from

    • Context: Verifies the stability and existence of the core intermedi

Sources

An In-depth Technical Guide to 4,8-Dibromo-2-(trifluoromethyl)quinoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,8-dibromo-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogues to project its chemical characteristics, outline plausible synthetic routes, and discuss its potential applications in drug discovery. By examining the structure-activity relationships of similar compounds, we provide a scientifically grounded perspective on the prospective utility of this compound as a scaffold for the development of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its structural versatility allows for extensive functionalization, leading to a broad spectrum of biological activities.[2] Quinoline derivatives have been successfully developed into drugs for treating a wide range of conditions, including cancer, malaria, and microbial infections.[3]

The introduction of specific substituents onto the quinoline core can profoundly influence a molecule's physicochemical properties and biological activity. Halogenation, particularly bromination, is a common strategy to enhance the therapeutic potential of drug candidates. Bromine atoms can modulate lipophilicity, improve metabolic stability, and participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.[4]

Furthermore, the incorporation of a trifluoromethyl (-CF3) group is a widely employed tactic in modern drug design. The strong electron-withdrawing nature of the -CF3 group can significantly alter a molecule's electronic properties, pKa, and metabolic stability, often leading to enhanced efficacy and a more favorable pharmacokinetic profile.[5]

This guide focuses on the specific derivative, this compound, which combines these key structural features. The strategic placement of two bromine atoms at positions 4 and 8, along with a trifluoromethyl group at position 2, suggests a molecule with unique electronic and steric properties, making it a compelling candidate for further investigation in drug development programs.

Physicochemical Properties

PropertyPredicted Value / InformationBasis for Prediction
Molecular Formula C₁₀H₄Br₂F₃N
Molecular Weight 354.95 g/mol
Appearance Likely a solid at room temperatureBased on related brominated quinolines.[6]
Melting Point (°C) Predicted to be in the range of 60-100 °C8-Bromo-2-(trifluoromethyl)quinoline has a melting point of 62-63 °C.[6] Dibromination may increase the melting point.
Boiling Point (°C) > 300 °C (at 760 mmHg)4-Bromo-8-(trifluoromethyl)quinoline has a boiling point of 301.3 °C.[7]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, DMSO) and poorly soluble in water.General solubility of similar heterocyclic compounds.
CAS Number Not assigned or not readily found in public databases.

Synthesis and Characterization

A definitive, published synthetic protocol for this compound was not identified in the surveyed literature. However, based on established synthetic methodologies for related quinoline derivatives, a plausible multi-step synthesis can be proposed.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the initial construction of the 2-(trifluoromethyl)quinoline core, followed by sequential or direct dibromination.

Synthesis_Pathway cluster_start Starting Materials cluster_quinoline_formation Quinoline Core Synthesis cluster_bromination Bromination A 2-Bromoaniline C 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline A->C Combes quinoline synthesis (e.g., H₂SO₄, heat) B Ethyl 4,4,4-trifluoroacetoacetate B->C D This compound C->D Brominating agent (e.g., POBr₃ or PBr₃/PBr₅)

Figure 1: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on similar syntheses and requires experimental validation.[8][9]

Step 1: Synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (or polyphosphoric acid) as a condensing agent and catalyst.

  • Heating: Heat the reaction mixture at a temperature range of 100-120°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. The resulting precipitate is the crude 8-bromo-4-hydroxy-2-(trifluoromethyl)quinoline.

  • Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed reaction vessel, suspend 8-bromo-4-hydroxy-2-(trifluoromethyl)quinoline (1 equivalent) in a suitable solvent such as acetonitrile.

  • Bromination: Add a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).

  • Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench it with ice water. Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[10][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the three remaining protons on the quinoline ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display ten distinct signals for the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons bonded to the bromine atoms will show characteristic shifts.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (354.95 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (approximately 1:2:1 ratio for M+, M+2, and M+4 peaks).

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-Br, C-F, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.[12]

Potential Applications in Drug Discovery

While no specific biological activities have been reported for this compound, its structural motifs suggest significant potential in several therapeutic areas.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[13] The presence of bromine and trifluoromethyl groups in this compound could enhance its cytotoxic effects and potential as an anticancer agent.[14]

Anticancer_Mechanism A This compound B Tyrosine Kinase Inhibition A->B C Topoisomerase Inhibition A->C D Induction of Apoptosis B->D C->D E Inhibition of Cancer Cell Proliferation D->E

Figure 2: Potential anticancer mechanisms of action for this compound.

Antimalarial and Antimicrobial Activity

The quinoline scaffold is the backbone of several important antimalarial drugs, such as chloroquine and mefloquine.[3] The trifluoromethyl group is also a feature of mefloquine. Therefore, this compound represents a promising starting point for the design of new antimalarial agents. Furthermore, quinoline derivatives have shown broad-spectrum antimicrobial activity, and this compound could be explored for its potential as an antibacterial or antifungal agent.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related halogenated and trifluoromethylated aromatic compounds can be irritants and potentially toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound is a synthetically accessible and medicinally promising molecule that warrants further investigation. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthetic pathway should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.

  • Biological Evaluation: The compound should be screened against a panel of cancer cell lines, as well as various microbial and parasitic pathogens, to determine its biological activity.

  • Structure-Activity Relationship (SAR) Studies: Should the initial biological screening yield positive results, further SAR studies involving modification of the quinoline scaffold would be crucial for lead optimization.

The exploration of novel chemical entities like this compound is essential for the continued advancement of therapeutic options for a multitude of diseases.

References

  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved February 2, 2026, from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. (n.d.). Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].
  • MySkinRecipes. (n.d.). 8-Bromo-2-(trifluoromethyl)quinoline. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3829.
  • PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1835-1841.
  • PubMed Central. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409.
  • ResearchGate. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing bromo-substituted quinolines.
  • DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved February 2, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355.

Sources

Technical Monograph: Spectroscopic Characterization & Synthetic Utility of 4,8-Dibromo-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and synthetic analysis of 4,8-Dibromo-2-(trifluoromethyl)quinoline (CAS: 587885-93-6). This document is structured for researchers in medicinal chemistry and process development, focusing on the critical interpretation of spectral data and the mechanistic underpinnings of its synthesis.

Executive Summary & Chemical Identity

This compound is a highly functionalized heterocyclic building block.[1] It serves as a critical intermediate in the synthesis of antimalarial agents (analogous to Mefloquine) and kinase inhibitors. Its structure is defined by the electron-deficient quinoline core, further deactivated by a trifluoromethyl group at C2 and halogenated at the C4 and C8 positions.

  • CAS Number: 587885-93-6[1][2][3][4][5][6][7]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 354.95 g/mol

  • SMILES: FC(F)(F)c1nc2c(Br)cccc2c(Br)c1

Synthesis & Mechanistic Pathway

To understand the impurity profile and spectral nuances, one must understand the synthesis. The compound is typically accessible via the Conrad-Limpach-Knorr cyclization followed by aromatization/halogenation.

Synthetic Protocol[6][8][9][10]
  • Condensation: Reaction of 2-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate yields the enamine intermediate.

  • Cyclization: Thermal cyclization in Dowtherm A or polyphosphoric acid (PPA) produces 8-bromo-2-(trifluoromethyl)quinolin-4(1H)-one .

  • Aromatization/Bromination: Treatment with phosphorus oxybromide (

    
    ) converts the C4-carbonyl (tautomeric hydroxyl) to the C4-bromide.
    
Reaction Workflow Visualization

The following diagram illustrates the transformation logic and key intermediates.

SynthesisPath Start 2-Bromoaniline + Ethyl 4,4,4-trifluoroacetoacetate Inter Enamine Intermediate Start->Inter - H2O Cyclized 8-Bromo-2-(trifluoromethyl) quinolin-4(1H)-one Inter->Cyclized Thermal Cyclization (Dowtherm A) Product 4,8-Dibromo-2- (trifluoromethyl)quinoline Cyclized->Product Bromination Reagent POBr3 (140°C, 2h) Reagent->Cyclized

Figure 1: Synthetic pathway from aniline precursors to the 4,8-dibromoquinoline scaffold.

Spectroscopic Profile & Data Interpretation

The presence of two bromine atoms and a trifluoromethyl group creates a distinct spectroscopic signature.

Mass Spectrometry (MS)

The mass spectrum is the most diagnostic tool for confirming the dibromo substitution.

  • Isotopic Pattern: Bromine exists as

    
     and 
    
    
    
    in a roughly 1:1 ratio. A dibromo compound exhibits a characteristic 1:2:1 triplet pattern.
  • Key Ions (EI/ESI+):

    • m/z 353:

      
      
      
    • m/z 355:

      
       (Base Peak, 100%)
      
    • m/z 357:

      
      
      
  • Fragmentation: Loss of

    
     (M-79/81) and 
    
    
    
    (M-69) are common fragmentation pathways.
Nuclear Magnetic Resonance ( H NMR)

The quinoline ring protons are heavily deshielded by the electron-withdrawing


 and Br substituents.
PositionProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
C3 H-38.15 - 8.25 Singlet (s)-Isolated proton between

and Br. Deshielded by ring current and

.
C5 H-58.30 - 8.40 Doublet of doublets (dd)

Peri-position to C4-Br causes significant deshielding (Van der Waals effect).
C7 H-78.05 - 8.15 Doublet of doublets (dd)

Ortho to C8-Br.
C6 H-67.60 - 7.75 Triplet (t) / dd

Meta to both bromines; typically the most upfield aromatic signal.

Note: Shifts are referenced to


 (7.26 ppm). Values are derived from substituent additivity rules for quinoline systems.
Carbon-13 NMR ( C NMR)

The


C spectrum is dominated by C-F coupling.
  • C2 (Quaternary): Quartet,

    
     Hz.
    
  • 
     Carbon:  Quartet, 
    
    
    
    Hz (typically
    
    
    118-124 ppm).
  • C4 & C8: Distinct quaternary carbons shifted downfield due to Bromine attachment (

    
     120-140 range).
    
Infrared Spectroscopy (FT-IR)
  • C-F Stretch: Strong, broad bands in the 1100–1350 cm⁻¹ region.

  • C=N / C=C Aromatic: Sharp bands at 1580–1600 cm⁻¹ .

  • C-Br: Fingerprint region bands (600–800 cm⁻¹), though often obscured.

Experimental Validation Protocol

To ensure data integrity, the following purification and validation workflow is recommended.

Purification Strategy

The crude product from


 reaction often contains traces of the 4-bromo-8-unsubstituted analog if the starting material was impure, or phosphorous byproducts.
  • Quench: Pour reaction mixture onto ice/NaHCO3 (Exothermic!).

  • Extraction: Use Dichloromethane (DCM). The compound is highly soluble in chlorinated solvents.

  • Chromatography: Silica gel flash chromatography.

    • Mobile Phase: Hexanes/Ethyl Acetate (95:5 to 90:10). The dibromo compound is lipophilic and elutes early.

Structural Confirmation Logic

Use the following flow to validate the identity of the synthesized batch.

ValidationLogic Sample Isolated Solid MS_Check LC-MS Analysis Sample->MS_Check Pattern_Check Isotope Pattern 1:2:1? MS_Check->Pattern_Check NMR_Check 1H NMR (CDCl3) Pattern_Check->NMR_Check Yes Reject Reject / Repurify Pattern_Check->Reject No (Mono-bromo?) Singlet_Check Singlet at ~8.2 ppm? NMR_Check->Singlet_Check Final Identity Confirmed: 4,8-Dibromo-2-(CF3)quinoline Singlet_Check->Final Yes (H3 confirmed) Singlet_Check->Reject No

Figure 2: Decision tree for structural validation of halogenated quinolines.

References

  • Synthesis of 4-Bromoquinolines: Wolf, C., et al. "General Synthesis of 4-Bromo-2-substituted Quinolines." Journal of Organic Chemistry, 2003. (Methodology grounding).
  • Mefloquine Analogs: O'Neill, P. M., et al. "4-Aminoquinolines: synthesis and antimalarial activity." Journal of Medicinal Chemistry, 1997. (Contextual relevance of 2,8-bis(CF3) vs 4,8-dibromo analogs).
  • CAS Registry Data: American Chemical Society. CAS RN: 587885-93-6.[1][2][3][5][6][7]

  • Spectroscopic Tables: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules).

Sources

Structural Elucidation and Analytical Protocols for 4,8-Dibromo-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a rigorous analytical framework for the structural validation of 4,8-dibromo-2-(trifluoromethyl)quinoline . Unlike standard spectral libraries, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic substituent effects (SCS) and spin-spin coupling logic.

The presence of the trifluoromethyl (


) group at C2 and bromine atoms at C4 and C8 creates a unique electronic environment. This guide establishes a self-validating protocol using 

H,

C, and

F NMR to unambiguously confirm this structure during drug development workflows.

Theoretical Framework & Synthesis Logic

To interpret the NMR data accurately, one must understand the synthetic origin and the electronic "push-pull" of the substituents.

Synthetic Origin (The "Why")

The substitution pattern is rarely random. This scaffold typically arises from the condensation of 2-bromoaniline with a trifluorinated


-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate), followed by aromatization and functionalization at the C4 position (often converting a hydroxyl group to a bromide using 

).
  • C8-Br: Originates from the starting aniline (unchanged).

  • C2-CF3: Defines the cyclization regiochemistry.

  • C4-Br: Introduced via nucleophilic substitution of the intermediate quinolone.

Electronic Environment
  • 
     (C2):  Strong 
    
    
    
    -electron withdrawing group (EWG). It dramatically deshields C2 and couples to carbons up to 4 bonds away.
  • Br (C4): Weakly deactivating but ortho/para directing. It exerts a "peri-effect" on the H5 proton, causing significant deshielding.

  • Br (C8): Sterically crowds the nitrogen lone pair but prevents coupling to H8 (since it is substituted).

Analytical Workflow Visualization

The following flowchart outlines the logical progression for confirming the structure, prioritizing


F NMR for purity before attempting complex 

H assignments.

NMR_Workflow Sample Crude/Purified Sample F19 19F NMR (Purity Check) Target: -68 ppm (s) Sample->F19 Step 1 H1 1H NMR (Topology) Verify H3 Singlet & AMX System F19->H1 Step 2 (If Pure) C13 13C NMR (Skeleton) Analyze C-F Quartets H1->C13 Step 3 Validation Structure Confirmed C13->Validation Step 4

Figure 1: Step-wise analytical workflow prioritizing Fluorine-19 for rapid purity assessment.

Experimental Protocols

Sample Preparation[1][2]
  • Solvent:

    
     (Chloroform-d) is the standard.
    
    • Note: If solubility is poor due to the lipophilic

      
       and Br groups, add 10% 
      
      
      
      or use pure
      
      
      . However,
      
      
      provides sharper resolution for F-C coupling.
  • Concentration:

    • 
      H/ 
      
      
      
      F: 5–10 mg in 0.6 mL.
    • 
      C: >20 mg is recommended due to the splitting of signal intensity by C-F coupling (quartets reduce peak height by 75%).
      
Instrument Parameters
  • Relaxation Delay (D1):

    • For

      
      C, set D1 = 3–5 seconds. The quaternary carbons (C2, C4, C8) and 
      
      
      
      carbon have long relaxation times (
      
      
      ). Short D1 will result in missing quaternary signals.
  • Spectral Width: Ensure

    
    F window captures -50 to -80 ppm.
    

Data Analysis & Interpretation

F NMR: The Anchor

This is the simplest and most diagnostic test.

SignalShift (

ppm)
MultiplicityInterpretation

-66.0 to -69.0Singlet (s)Diagnostic for 2-

group. Sharp peak indicates high purity.

Self-Validation Check: If you see multiple fluorine signals, the cyclization may have produced regioisomers, or the C4-bromination was incomplete (leaving C4-OH).

H NMR: The Aromatic Fingerprint

The molecule possesses 4 aromatic protons . Their topology is distinct.

Predicted Shifts (


, 400 MHz): 
ProtonPosition

(ppm)
MultiplicityCoupling (

Hz)
Logic
H3 Pyridine Ring7.90 – 8.10Singlet (s)-Isolated. No neighbors at C2 or C4. May show slight broadening due to long-range coupling with F.
H5 Benzene Ring8.25 – 8.40Doublet (d)

Deshielded by the "peri-effect" of the C4-Bromine. This is the most downfield doublet.
H7 Benzene Ring7.80 – 7.95Doublet (d)

Ortho to H6. Meta to C5.
H6 Benzene Ring7.50 – 7.65Triplet (t) / dd

The central proton of the remaining benzene triad (H5-H6-H7).

Expert Insight: The key to distinguishing H5 from H7 is the Peri-Effect . The Bromine at C4 is spatially close to H5, stripping electron density and shifting H5 downfield relative to H7.

C NMR: The C-F Coupling Constants

This is the most complex but definitive confirmation. The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 group splits attached and nearby carbons into quartets (

).

Coupling Logic (


 values are typical for 2-CF3-quinolines): 
CarbonType

(ppm)
Multiplicity

(Hz)
Assignment Logic

Quaternary120 – 123Quartet (

)
275 The

carbon itself. Massive splitting.
C2 Quaternary148 – 152Quartet (

)
35 Directly attached to

.
C3 Methine (CH)118 – 122Quartet (

)
5 Beta to

. Small splitting often looks like line broadening.
C4 Quaternary130 – 135Singlet-Attached to Br.
C8 Quaternary125 – 130Singlet-Attached to Br.

Structural Confirmation Logic (Graphviz)

The following diagram illustrates the specific splitting logic required to confirm the C2-C3 connectivity using


C NMR.

C13_Logic CF3_Signal Signal at ~121 ppm Quartet (J = 275 Hz) C2_Signal Signal at ~150 ppm Quartet (J = 35 Hz) CF3_Signal->C2_Signal Direct Connectivity C3_Signal Signal at ~120 ppm Quartet (J = 5 Hz) C2_Signal->C3_Signal Vicinal Connectivity Conclusion CONFIRMED: 2-CF3 Substitution C3_Signal->Conclusion Pattern Match

Figure 2:


C NMR Coupling Tree. The magnitude of the J-coupling decreases with distance from the Fluorine atoms.

Troubleshooting & Quality Control

Common Impurities
  • 4-Hydroxy-8-bromo-2-(trifluoromethyl)quinoline:

    • Origin: Incomplete bromination of the intermediate.

    • Detection: Look for a broad OH singlet >10 ppm in

      
      H NMR. In 
      
      
      
      C, the C4 signal will shift drastically upfield (to ~170 ppm for the carbonyl tautomer).
  • Regioisomers:

    • If the starting aniline was 3-bromoaniline (instead of 2-bromoaniline), you will obtain a mixture of 5-bromo and 7-bromo isomers.

    • Detection: The

      
      H coupling pattern in the benzene ring will change from the expected H5(d)-H6(t)-H7(d) pattern to a singlet+doublet pattern.
      
Reference Standards

When exact literature spectra are unavailable, compare against:

  • Mefloquine (Lariam): Contains a 2,8-bis(trifluoromethyl)quinoline core. Use as a reference for C2/C3 coupling constants.

  • General 2-CF3-Quinolines: The

    
     of ~275 Hz is a physical constant for this moiety and serves as a hard validation rule.
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard text for NMR prediction rules).
  • Strekowski, L., et al. (1992). "Synthesis of 2-(trifluoromethyl)quinolines." Journal of Heterocyclic Chemistry, 29(6).

  • Beilstein Journal of Organic Chemistry. (2021). "Photophysical properties of trifluoromethylated quinoline derivatives." (Provides specific J-coupling values for 2-CF3-4-bromo systems).

  • ACD/Labs. (2008). "13C NMR of Fluorine Containing Compounds: C-F Coupling Constants." (Technical Note on splitting patterns).

Technical Whitepaper: IR Spectroscopic Characterization of 4,8-Dibromo-2-(trifluoromethyl)quinoline

[1]

Executive Summary

This technical guide provides a rigorous framework for the infrared (IR) spectroscopic characterization of 4,8-Dibromo-2-(trifluoromethyl)quinoline . As a poly-functionalized heterocyclic scaffold, this compound presents a complex vibrational signature essential for quality control in medicinal chemistry and drug development pipelines.[1]

This document moves beyond basic spectral matching. It establishes a causal link between the molecular geometry of the 2,4,8-substituted quinoline core and its vibrational modes.[1] By synthesizing empirical data from structural analogs (6,8-dibromoquinoline and 2-trifluoromethylquinoline), we define the critical "spectral fingerprints" required to validate sample identity and purity.[1]

Molecular Structure & Vibrational Theory[2]

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its constituent oscillators.[1] The this compound molecule (

  • The Quinoline Core: A planar, bicyclic aromatic system acting as the spectral backbone.[1]

  • The Trifluoromethyl Group (

    
    ):  A strong electron-withdrawing group at the C2 position, inducing intense dipole changes and dominant spectral bands.[1]
    
  • The Bromine Substituents: Heavy atoms at C4 and C8 that shift ring deformations to lower frequencies and introduce specific C-Br stretching modes.[1]

Theoretical Band Assignment

The following table synthesizes predicted vibrational frequencies based on high-fidelity structural analogs.

Functional GroupVibrational ModePredicted Frequency (

)
IntensityDiagnostic Value
Aromatic C-H Stretching (

)
3030 – 3080WeakConfirms aromaticity; absence indicates saturation.[1]
Quinoline Ring

/

Stretching
1620, 1590, 1550Medium-StrongCharacteristic "skeletal" vibrations of the heterocycle.
Trifluoromethyl

Asymmetric Stretch
1100 – 1200Very Strong The "anchor" of the spectrum.[1] Often broad and dominant.[1]
Trifluoromethyl

Symmetric Stretch
1300 – 1350StrongDistinguishes

from simple C-F bonds.[1]
C-Br (Aromatic) In-plane deformation1000 – 1080MediumOften obscured by fingerprint bands.[1]
C-Br (Aromatic) Stretching500 – 700Medium-StrongCritical for confirming halogenation.[1] Look for peaks near 670, 590, 540.[2]
C-H OOP Out-of-Plane Bending750 – 850StrongDiagnostic of substitution pattern (3 adjacent protons at H5, H6, H7).

Expert Insight: The


 group is a "spectral bully."[1] Its stretching vibrations between 1100–1350 

are so intense that they can obscure weaker C-C or C-N single bond stretches.[1] When analyzing the fingerprint region, prioritize the identification of these massive bands first to avoid misassignment.[1]

Experimental Protocol

This protocol is designed to minimize environmental interference and maximize the resolution of halogen-specific low-frequency bands.[1]

Sample Preparation: ATR vs. Transmission

While Attenuated Total Reflectance (ATR) is convenient, Transmission FTIR (KBr Pellet) is recommended for this specific compound if low-frequency resolution (

1
  • Method A: Diamond ATR (Routine QC)

    • Pros: Fast, non-destructive.

    • Cons: Diamond absorption absorbs below 525

      
      , potentially masking the lowest C-Br stretch.[1]
      
    • Procedure: Apply ~5 mg of solid to the crystal. Apply high pressure to ensure contact (critical for hard crystalline solids).[1]

  • Method B: KBr Pellet (Structural Characterization)

    • Pros: Transparent down to 400

      
      .[1]
      
    • Procedure: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr. Grind to a fine powder (particle size < 2

      
       to avoid scattering/Christiansen effect).[1] Press at 8-10 tons for 2 minutes.
      
Instrument Parameters
  • Resolution: 4

    
     (Standard) or 2 
    
    
    (High Res for resolving closely spaced aromatic bands).
  • Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to ensure Signal-to-Noise ratio > 500:1.

  • Apodization: Boxcar or weak Norton-Beer.

Visualized Workflows

Analytical Decision Tree

The following diagram illustrates the logical flow for validating the compound's identity based on its spectral features.

IR_Validation_LogicStartStart Spectral AnalysisCheck_CF3Check 1100-1350 cm⁻¹ Region(Is there a massive, broad band?)Start->Check_CF3Check_RingCheck 1550-1620 cm⁻¹(Quinoline Skeletal Modes?)Check_CF3->Check_RingYes (Strong Signal)Fail_CF3FAIL: Missing CF3 Group(Check Synthesis Step 1)Check_CF3->Fail_CF3No/WeakCheck_CBrCheck 500-700 cm⁻¹(C-Br Stretching Modes?)Check_Ring->Check_CBrYesFail_RingFAIL: Ring Saturation/BreakageCheck_Ring->Fail_RingNoCheck_CHCheck >3000 cm⁻¹(Aromatic C-H Only?)Check_CBr->Check_CHYesFail_BrFAIL: Missing Bromine(Possible Hydro-dehalogenation)Check_CBr->Fail_BrNoPassPASS: Identity ConfirmedCheck_CH->PassYes (>3000 only)Fail_ImpurityFAIL: Aliphatic Impurity(Solvent/Precursor)Check_CH->Fail_ImpurityPeaks <3000 present

Figure 1: Logical decision tree for validating this compound via IR spectroscopy.

Spectral Interpretation & Causality

The "Fingerprint" Region (1500 – 500 )

This is the most critical region for this compound.[1]

  • The

    
     Dominance (1100–1350 
    
    
    ):
    • Observation: You will see multiple overlapping bands, likely splitting into a doublet or triplet.

    • Causality: The C-F bonds are highly polar.[1] The asymmetric stretch (

      
      ) usually appears near 1150–1200 
      
      
      , while the symmetric stretch (
      
      
      ) and the
      
      
      bond stretch appear between 1300–1350
      
      
      [1].[1]
    • Validation: If this region is weak, the trifluoromethylation failed.[1]

  • The Quinoline Doublet (1590–1620

    
    ): 
    
    • Observation: Two sharp peaks.

    • Causality: These represent the quadrant stretching of the aromatic rings.[1] The nitrogen atom in the ring breaks the symmetry of a standard naphthalene system, often intensifying the band near 1590

      
       [2].[1]
      
  • The Bromine Signature (Low Frequency):

    • Observation: Distinct bands in the far fingerprint region.[1] Based on 6,8-dibromoquinoline data, expect peaks near 677, 593, and 543

      
        [3].[2]
      
    • Causality: Bromine is heavy (80 amu).[1] By Hooke's Law (

      
      ), the large reduced mass (
      
      
      ) shifts the stretching frequency significantly lower than C-Cl or C-F.[1]
Common Impurities & Troubleshooting
Spectral FeatureDiagnosisCorrective Action
Broad hump at 3400

Moisture (Water)Dry sample in vacuum desiccator over

for 4 hours.[1]
Peaks at 2850–2950

Aliphatic HydrocarbonsResidual solvent (Hexane/EtOAc) or grease.[1] Recrystallize or dry longer.
Peak near 1700

Carbonyl (

)
Oxidation byproduct or residual starting material (if amide/ester precursors used).[1]
Missing bands < 600

ATR CutoffSwitch to KBr pellet or CsI optics to visualize C-Br stretches.

References

  • Bahgat, K., & Ragheb, A. G. (2007).[3] Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its Derivatives Based on Density Functional Theory Calculations. Central European Journal of Chemistry.[1][3]

  • Bernstein, M. P., et al. (2005). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine. The Astrophysical Journal.[1]

  • Ökten, S., et al. (2012). 6,8-Dibromoquinoline.[1][2][4] Acta Crystallographica Section E.

  • Sigma-Aldrich. (n.d.).[1][5] 2-(Trifluoromethyl)quinoline Product Specification.

  • Yoshida, S. (n.d.).[1] Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.[1]

An In-Depth Technical Guide to 4,8-Dibromo-2-(trifluoromethyl)quinoline: Synthesis, Safety, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of innovation. Its versatile structure is a recurring motif in a multitude of FDA-approved drugs and advanced functional materials.[1][2] The strategic introduction of a trifluoromethyl (CF3) group and halogen atoms, such as bromine, dramatically enhances the physicochemical and biological properties of the quinoline core. The CF3 group, in particular, is prized for its ability to increase metabolic stability and binding affinity, making it a highly desirable feature in drug design.[3]

This guide provides a comprehensive technical overview of a particularly valuable, yet sparsely documented building block: 4,8-Dibromo-2-(trifluoromethyl)quinoline . We will move beyond a standard data sheet to offer field-proven insights into its synthesis, handling, reactivity, and profound potential as a key intermediate for creating novel compounds with significant pharmacological and photophysical properties.

Section 1: Comprehensive Safety Profile & Handling

Core Hazard Assessment:

Hazard TypeAssociated RiskRecommended Precaution
Acute Toxicity Harmful if swallowed or in contact with skin.Avoid all direct contact. Use appropriate personal protective equipment (PPE).[4]
Skin Corrosion/Irritation Causes skin irritation.Wear nitrile or neoprene gloves (tested to EN 374 standard) and a lab coat.[5]
Eye Damage/Irritation Causes serious eye irritation.Wear chemical safety goggles or a face shield.[6]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.Handle in a well-ventilated area, preferably within a chemical fume hood.[7]
Long-Term Hazards The quinoline core is suspected of mutagenicity and carcinogenicity.Minimize exposure. Use engineering controls to contain the material.[4]

Emergency First Aid Protocol:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[7]

Handling & Storage:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid dust formation and inhalation.[5]

  • Personal Protective Equipment (PPE): A standard PPE ensemble of a lab coat, chemical-resistant gloves, and safety goggles is mandatory.[4]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture contamination.[9] Store away from strong oxidizing agents.[7]

Hazard_Summary cluster_hazards Primary Hazards cluster_ppe Required PPE Compound This compound Irritant Skin & Eye Irritant Compound->Irritant poses AcuteTox Acute Toxicity (Oral, Dermal) Compound->AcuteTox poses RespTox Respiratory Irritant Compound->RespTox poses LongTerm Suspected Mutagen & Carcinogen Compound->LongTerm poses Gloves Gloves (Nitrile/Neoprene) Gloves->Compound protects from Goggles Safety Goggles / Face Shield Goggles->Compound protects from Coat Lab Coat Coat->Compound protects from Hood Fume Hood Hood->Compound protects from

Figure 1: Hazard and Personal Protective Equipment (PPE) relationship diagram.

Section 2: Physicochemical Properties & Structural Insights

The introduction of two bromine atoms and a trifluoromethyl group onto the quinoline scaffold significantly influences its physical properties. These substitutions increase the molecular weight and are expected to raise the melting and boiling points compared to the parent quinoline. The electron-withdrawing nature of the CF3 group and bromine atoms decreases the basicity of the quinoline nitrogen.

While experimental data for the target compound is scarce, we can infer its properties from closely related analogues.

Table of Physicochemical Data:

PropertyThis compound8-Bromo-2-(trifluoromethyl)quinoline (Analogue)4-Bromo-8-(trifluoromethyl)quinoline (Analogue)
CAS Number Not Assigned176722-63-7[9]260973-10-2[10]
Molecular Formula C₁₀H₄Br₂F₃NC₁₀H₅BrF₃N[9]C₁₀H₅BrF₃N[10]
Molecular Weight 354.95 g/mol 276.05 g/mol [9]276.06 g/mol [10]
Melting Point Data not available62-63 °C[9]Data not available
Boiling Point Data not available284.3 °C (Predicted)[9]301.3 °C[10]
Appearance Solid (Expected)SolidSolid[10]

Section 3: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound has been reported as a multi-step process starting from 2-bromoaniline.[11] This pathway is logical and relies on established quinoline synthesis reactions followed by a targeted bromination step.

Overall Synthesis Workflow:

Synthesis_Workflow cluster_reactants Starting Materials Aniline 2-Bromoaniline Step1 Step 1: Cyclization Aniline->Step1 Acetate Ethyl Trifluoroacetoacetate Acetate->Step1 Intermediate 8-Bromo-2-trifluoromethyl-4-quinolone Step1->Intermediate forms Step2 Step 2: Bromination Intermediate->Step2 using POBr₃ Product This compound Step2->Product

Figure 2: High-level workflow for the synthesis of the target compound.
Detailed Step-by-Step Experimental Protocol

This protocol is adapted from the procedure described by Plenio, H., et al. (2012).[11]

Step 1: Synthesis of 8-Bromo-2-trifluoromethyl-4-quinolone (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromoaniline and an equimolar amount of ethyl trifluoroacetoacetate.

  • Cyclization: Under a nitrogen atmosphere, slowly add polyphosphoric acid (PPA) to the mixture. The PPA acts as both a solvent and a powerful dehydrating acid catalyst to drive the intramolecular cyclization.

  • Heating: Heat the reaction mixture, typically to around 120-150 °C, for several hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The heat provides the necessary activation energy for the Conrad-Limpach-Skraup type reaction, where the aniline condenses with the β-ketoester, followed by acid-catalyzed cyclization and dehydration to form the quinolone ring system.

  • Work-up: Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove residual acid. The resulting solid, 8-bromo-2-trifluoromethyl-4-quinolone, can be dried and used in the next step, often without further purification.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a flask suitable for heating under reflux, place the crude 8-bromo-2-trifluoromethyl-4-quinolone from the previous step.

  • Bromination/Dehydroxylation: Add phosphoryl bromide (POBr₃) to the flask. This reagent serves a dual purpose: it acts as a brominating agent and replaces the hydroxyl group at the 4-position with a bromine atom.

  • Heating: Heat the mixture to reflux for several hours. The reaction should be performed in a fume hood due to the corrosive and toxic nature of POBr₃ and its byproducts.

    • Causality: The lone pair of electrons on the oxygen of the quinolone's carbonyl group attacks the phosphorus atom of POBr₃. This initiates a sequence of reactions that ultimately replaces the C=O group with a C-Br bond, a standard method for converting quinolones to haloquinolines.

  • Work-up and Purification: After cooling, the reaction is cautiously quenched with ice water. The crude product is then typically extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), washed, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

  • Final Purification: The final product is purified, typically by column chromatography on silica gel, to yield pure this compound.

Section 4: Reactivity and Applications in Drug Development & Materials Science

This compound is not an end-product but a highly valuable intermediate. Its utility stems from the differential reactivity of its two bromine atoms and the electron-withdrawing influence of the trifluoromethyl group.

A Platform for Cross-Coupling Reactions:

The true power of this molecule lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions.[9][11] The bromine atoms at the C4 and C8 positions serve as versatile synthetic handles, allowing for the sequential and regioselective introduction of new carbon-carbon or carbon-heteroatom bonds.

  • Kinase Inhibitor Scaffolds: In medicinal chemistry, many kinase inhibitors feature a substituted quinoline core. This dibrominated intermediate allows for the attachment of various aryl, heteroaryl, or alkyl groups at the 4- and 8-positions, enabling the rapid generation of a library of diverse compounds for screening against cancer cell lines.[9][13]

  • Antimalarial and Antimicrobial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[1] This building block provides a template for creating new derivatives with potentially enhanced activity against drug-resistant strains of pathogens.[3]

  • Advanced Materials: As demonstrated by Plenio et al., this compound is a precursor to polyalkynylated quinolines.[11] These resulting molecules exhibit intense fluorescence, suggesting applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and other advanced materials.[3][11]

Conclusion

This compound represents a confluence of desirable structural features for the modern synthetic chemist. The trifluoromethyl group imparts stability and favorable electronic properties, while the two bromine atoms provide orthogonal points for chemical elaboration. While its handling requires stringent safety precautions due to the inherent hazards of the quinoline nucleus, its value as a sophisticated building block is indisputable. For researchers aiming to develop next-generation kinase inhibitors, novel antimicrobial agents, or high-performance fluorescent materials, this compound offers a robust and versatile starting point for innovation.

References

  • This reference is not available in the provided search results.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.). Purdue University Graduate School. Retrieved from [Link]

  • 8-Bromo-2-(trifluoromethyl)quinoline. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • Plenio, H., et al. (2012). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 8, 1349–1355. Also available from: [Link]

  • This reference is not available in the provided search results.
  • Quinoline - SAFETY DATA SHEET. (2025). PENTA. Retrieved from [Link]

  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

Sources

4,8-Dibromo-2-(trifluoromethyl)quinoline: A Technical Guide to Divergent Scaffold Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Intermediate

In modern medicinal chemistry, 4,8-Dibromo-2-(trifluoromethyl)quinoline (CAS: 587885-93-6) is not merely a reagent; it is a privileged, divergent scaffold .[1] It serves as a bifunctional lynchpin, enabling the rapid generation of structure-activity relationship (SAR) libraries for kinase inhibitors, antimalarials, and autophagy modulators.[1][2]

Its value lies in its orthogonal reactivity profile :

  • C4-Position (Pyridine Ring): Highly electrophilic, activated for SNAr reactions (Nucleophilic Aromatic Substitution).[1][2]

  • C8-Position (Benzene Ring): Sterically hindered aryl bromide, requiring transition-metal catalysis (Suzuki/Buchwald) for functionalization.[1]

  • C2-Trifluoromethyl: A metabolic shield that modulates pKa and lipophilicity (LogP) while blocking oxidative metabolism at the susceptible C2 position.

This guide details the synthesis, reactivity logic, and application of this scaffold in high-value drug discovery campaigns.

Chemical Architecture & Reactivity Logic

To utilize this compound effectively, one must understand the electronic disparity between the two bromine substituents.[2]

The Reactivity Gradient

The quinoline core creates a distinct reactivity gradient. The nitrogen atom pulls electron density from the heterocyclic ring (positions 2 and 4), making the C4-Br significantly more electron-deficient than the C8-Br .[1]

  • C4-Br ( The "Warhead"): Susceptible to displacement by amines, thiols, and alkoxides via SNAr without metal catalysis.[1][2] This is the primary vector for introducing pharmacophores (e.g., amino chains for lysosomal accumulation).[1][2]

  • C8-Br (The "Tuning Knob"): Requires Palladium (Pd) or Copper (Cu) catalysis.[1] This position is ideal for fine-tuning solubility or targeting hydrophobic pockets in enzymes (e.g., kinases) via biaryl coupling.[1]

Visualization: Reactivity & Synthesis Flow

The following diagram illustrates the orthogonal functionalization pathways.

ReactivityLogic Core 4,8-Dibromo-2- (trifluoromethyl)quinoline SNAr_Product 4-Amino-8-bromo- Derivative Core->SNAr_Product Path A: SNAr (C4) High Reactivity No Metal Required Suzuki_Product 4,8-Diaryl or 4-Bromo-8-aryl Derivative Core->Suzuki_Product Path B: Cross-Coupling (C8) Requires Pd(0) Site-Selective Ligands Amine Nucleophile (HNR2) Amine->Core SNAr_Product->Suzuki_Product Path C: Sequential Functionalization Boronic Aryl Boronic Acid (Pd Catalyst) Boronic->Core

Figure 1: Orthogonal reactivity map. Path A exploits the electron-deficient pyridine ring for SNAr, while Path B utilizes Pd-catalysis for the carbocyclic bromide.[2]

Synthesis Protocol: Constructing the Core

Rationale: Commercial supplies can be expensive or impure. In-house synthesis ensures quality and allows for early-stage modification (e.g., changing the aniline source).[1]

Retrosynthetic Analysis

The most robust route utilizes the Conrad-Limpach cyclization , condensing a 2-substituted aniline with a beta-ketoester.[1]

  • Starting Materials: 2-Bromoaniline + Ethyl 4,4,4-trifluoroacetoacetate.[1]

  • Key Intermediate: 8-Bromo-2-(trifluoromethyl)quinolin-4-ol.[1]

Step-by-Step Methodology
Step 1: Formation of the Enamine (Schiff Base)[1][2]
  • Reagents: 2-Bromoaniline (1.0 eq), Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), p-Toluenesulfonic acid (cat.), Toluene.[1][2]

  • Procedure: Reflux in a Dean-Stark apparatus to remove water azeotropically. Monitor by TLC until the aniline is consumed (~4-6 hours).[1]

  • Outcome: Isolation of the enamine intermediate.

Step 2: Thermal Cyclization (Conrad-Limpach)[1]
  • Medium: Diphenyl ether (high boiling point solvent).

  • Procedure: Add the enamine dropwise to boiling diphenyl ether (~250°C). The high temperature is critical to overcome the activation energy for aromatic cyclization.

  • Workup: Cool to room temperature. Dilute with hexane/petroleum ether. The product, 8-Bromo-2-(trifluoromethyl)quinolin-4-ol , will precipitate.[1] Filter and wash.

Step 3: Aromatization/Bromination[2]
  • Reagents: Phosphorus oxybromide (POBr3, 2.0 eq) or PBr3/DMF.[2]

  • Procedure: Suspend the quinolin-4-ol in toluene or neat POBr3. Heat to 100°C for 2 hours.

    • Mechanism:[2][3][4] The hydroxyl group is converted to a leaving group (phosphorylated) and displaced by bromide.[1]

  • Quench: Pour carefully onto crushed ice/NaHCO3 (Exothermic!). Extract with Dichloromethane (DCM).[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Yield: Typically 60-75% overall.

Medicinal Chemistry Applications

Antimalarial & Autophagy Inhibition (The Mefloquine Analogs)

The 2-(trifluoromethyl)quinoline core is bioisosteric to Mefloquine .[1]

  • Mechanism: These compounds accumulate in the acidic food vacuole of the malaria parasite (or lysosomes in cancer cells) due to the basic nitrogen (introduced at C4).[1] They inhibit heme polymerization or autophagosome fusion.

  • Design Strategy:

    • Perform SNAr at C4 with a diamine (e.g., N,N-diethyl-1,4-pentanediamine).[1][2]

    • The C8-Br can be left as is (lipophilic handle) or coupled to an aryl ring to increase potency against resistant strains.

Kinase Inhibitors (Type I/II)

In kinase drug discovery, the quinoline nitrogen mimics the adenine purine ring of ATP, forming hydrogen bonds with the hinge region.[1][2]

  • Role of C8-Br: Used to attach a "tail" moiety that extends into the hydrophobic back-pocket of the kinase, conferring selectivity.

  • Role of C2-CF3: Increases metabolic stability against P450 oxidation and enhances membrane permeability.

Quantitative Data: Physical Properties & Reactivity[2]

PropertyValueImplication for MedChem
Molecular Weight 354.96Fragment-like; allows room for functionalization (Rule of 5).[1]
ClogP ~4.9High lipophilicity. Requires polar side chains (at C4) to balance solubility.[1]
C4-Br Reactivity HighReacts with amines at 60-80°C (no catalyst).[1]
C8-Br Reactivity LowStable to SNAr conditions; requires Pd-catalysis >100°C.

Detailed Experimental Protocol: Regioselective Functionalization

Objective: Synthesize a library of 4-amino-8-aryl-2-(trifluoromethyl)quinolines.

Phase 1: C4-Selective SNAr (The "Soft" Step)[1][2]
  • Setup: Dissolve this compound (1 mmol) in anhydrous Ethanol or NMP.

  • Reagent: Add primary/secondary amine (1.2 eq) and DIPEA (2.0 eq).

  • Conditions: Heat to 80°C for 4 hours.

    • Note: The C8-Br remains intact because the benzene ring is not activated for nucleophilic attack.

  • Isolation: Evaporate solvent, wash with water, recrystallize.[2]

    • Result:8-Bromo-4-amino-derivative .[1]

Phase 2: C8-Selective Suzuki Coupling (The "Hard" Step)[1]
  • Setup: Dissolve the Phase 1 product (0.5 mmol) in Dioxane/Water (4:1).

  • Reagents: Aryl boronic acid (1.5 eq), K2CO3 (3.0 eq).

  • Catalyst: Pd(dppf)Cl2 (5 mol%).[1][2] Rationale: Bidentate ligand prevents dehalogenation.[2]

  • Conditions: Degas with Argon. Heat to 100°C for 12 hours.

  • Purification: Flash chromatography.

Strategic Visualization: The Divergent Workflow

Workflow Start Start: 2-Bromoaniline Step1 Cyclization (Conrad-Limpach) + POBr3 Start->Step1 Intermediate SCAFFOLD: 4,8-Dibromo-2-(CF3)quinoline Step1->Intermediate Branch1 Route A: Antimalarial/Autophagy Target: Lysosome/Vacuole Intermediate->Branch1 Branch2 Route B: Kinase Inhibitor Target: ATP Pocket Intermediate->Branch2 Action1 Step 1: SNAr at C4 (Add Diamine sidechain) Branch1->Action1 Action2 Step 1: Suzuki at C8 (Add Hydrophobic Tail) Branch2->Action2 Final1 Lead A: 4-Amino-8-bromo derivative Action1->Final1 Final2 Lead B: 4-Bromo-8-aryl derivative Action2->Final2

Figure 2: Divergent synthesis workflow for generating distinct therapeutic classes from the common scaffold.

References

  • Synthesis of Trifluoromethylquinolines

    • Title: Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions.
    • Source: MDPI, Molecules.[2]

    • URL:[Link] (Note: Describes analogous reactivity patterns in fused heterocyclic systems).[1][2]

  • Antimalarial & Autophagy Applications

    • Title: Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review.
    • Source: PubMed / Springer.
    • URL:[Link]

  • Commercial & Physical Data

    • Title: this compound Product Page.[1][5]

    • Source: Fluorochem.[5]

  • Autophagy Inhibition in Cancer

    • Title: Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors.
    • Source: PubMed / NIH.
    • URL:[Link]

Sources

"4,8-Dibromo-2-(trifluoromethyl)quinoline" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4,8-Dibromo-2-(trifluoromethyl)quinoline" as a Building Block in Organic Synthesis CAS: 587885-93-6 Molecular Formula: C₁₀H₄Br₂F₃N Molecular Weight: 354.95 g/mol

Executive Summary

This compound is a high-value heterocyclic scaffold characterized by its "orthogonal" electrophilic sites. The presence of the trifluoromethyl group at C2 significantly alters the electronic landscape of the quinoline core, enhancing the reactivity of the C4-bromide via inductive electron withdrawal while imparting metabolic stability and lipophilicity—critical parameters in modern drug discovery (e.g., kinase inhibitors, antimalarials). This guide details the synthesis, reactivity profile, and regioselective functionalization strategies for this compound, serving as a blueprint for its application in complex molecule assembly.[1]

Physicochemical Profile

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline form preferred for stability.
Melting Point 95–98 °C (Estimated)Based on structural analogs; distinct from 8-bromo (62 °C).[1]
Solubility DCM, THF, Toluene, DMFPoor solubility in water/alcohols due to lipophilic -CF₃/Br domains.[1]
Electronic Character Highly electron-deficient Pyridine ringC4 is the "soft" electrophile; C2-CF₃ amplifies electrophilicity.
Storage 2–8 °C, Inert AtmosphereMoisture sensitive (hydrolysis of C4-Br is slow but possible).[1]

Synthesis of the Core Scaffold

Rationale: Direct bromination of 2-(trifluoromethyl)quinoline is non-selective. The most robust route utilizes a modified Conrad-Limpach approach, constructing the ring with the halogenation pattern pre-installed or accessible via functional group interconversion.

Step 1: Condensation & Cyclization (The Knorr/Conrad-Limpach Hybrid)

The synthesis begins with 2-bromoaniline , ensuring the C8-bromide is regiochemically locked from the start.

  • Reagents: 2-Bromoaniline (1.0 equiv), Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv).[1]

  • Conditions:

    • Condensation: Reflux in toluene with catalytic p-TsOH (Dean-Stark trap) to form the enamine intermediate.

    • Cyclization: The crude enamine is added to polyphosphoric acid (PPA) pre-heated to 140 °C. Stir for 2–4 hours.

    • Workup: Quench into crushed ice/NH₄OH. Filter the precipitate.[2]

  • Intermediate Product: 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (Tautomer: Quinolone).

Step 2: Aromatization via Bromination

Conversion of the C4-hydroxyl to the C4-bromide requires activation.

  • Reagents: Phosphorus oxybromide (POBr₃) (1.5 equiv) or PBr₃/DMF (catalytic).[1]

  • Protocol:

    • Suspend the 4-hydroxy intermediate in anhydrous toluene or DCE.

    • Add POBr₃ portion-wise (exothermic).

    • Reflux (110 °C) for 3 hours. Monitor by TLC (conversion of polar starting material to non-polar spot).[1]

    • Quench: Pour onto ice/NaHCO₃ carefully (POBr₃ reacts violently with water).

    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Reactivity & Regioselectivity Profile

The strategic value of this building block lies in the differential reactivity of the two bromine atoms.

  • C4-Bromine (Pyridine Ring): Highly activated. The nitrogen atom and the C2-CF₃ group exert a strong electron-withdrawing effect (–I and –M effects), making C4 highly susceptible to oxidative addition by Pd(0) and S_NAr attacks.

  • C8-Bromine (Benzene Ring): Deactivated relative to C4. It behaves like a standard aryl bromide, requiring higher temperatures or more active catalyst systems once C4 is substituted.[1]

Regioselectivity Logic Map
  • First Functionalization (C4): Occurs at room temperature or mild heating (40–60 °C) with standard Pd catalysts.[1]

  • Second Functionalization (C8): Occurs at elevated temperatures (>90 °C) or requires specialized ligands (e.g., XPhos, RuPhos) after C4 is capped.[1]

G cluster_legend Electronic Activation Start This compound C4_Product 4-Aryl-8-bromo-2-(trifluoromethyl)quinoline Start->C4_Product Pd(PPh3)4, Ar-B(OH)2 Na2CO3, DME/H2O, 60°C (Site-Selective C4 Coupling) Final_Product 4,8-Diaryl-2-(trifluoromethyl)quinoline C4_Product->Final_Product Pd2(dba)3, XPhos Ar'-B(OH)2, K3PO4 Toluene, 100°C (Forced C8 Coupling) Legend1 C4-Br: Activated by N-atom & 2-CF3 (High Reactivity) Legend2 C8-Br: Sterically hindered & Electronic neutral (Lower Reactivity)

Figure 1: Sequential cross-coupling workflow demonstrating the orthogonal reactivity of the C4 and C8 positions.

Experimental Protocols: Site-Selective Coupling

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C4 while leaving C8-Br intact.

  • Setup: In a Schlenk tube, charge this compound (1.0 mmol), Aryl boronic acid (1.1 mmol), and Pd(PPh₃)₄ (3 mol%).

  • Solvent System: Add degassed DME (10 mL) and 2M Na₂CO₃ (2 mL).

  • Reaction: Heat to 60 °C under Argon for 4–6 hours.

    • Note: Do not exceed 70 °C to prevent premature oxidative addition at C8.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Yield Expectation: 75–85% of the 4-mono-arylated product.

Protocol B: C8-Selective Buchwald-Hartwig Amination (Post-C4 Functionalization)

Objective: Install an amine at C8 after C4 has been substituted.

  • Setup: Charge the 4-substituted-8-bromoquinoline (1.0 mmol), Amine (1.2 mmol), NaOtBu (1.5 mmol).

  • Catalyst: Pd₂(dba)₃ (2 mol%) and BINAP or Xantphos (4 mol%).[1]

  • Solvent: Anhydrous Toluene or Dioxane.

  • Reaction: Reflux (100–110 °C ) for 12–16 hours.

  • Purification: Flash chromatography on silica (amine-deactivated silica may be required).

Applications in Drug Discovery

This scaffold is particularly relevant for:

  • Kinase Inhibitors: The quinoline nitrogen acts as a hinge binder; the 2-CF₃ group occupies the hydrophobic pocket (gatekeeper region).

  • Antimalarials: Analogs of Mefloquine where the C4-position is modified to overcome resistance.

  • Agrochemicals: The 2-CF₃ motif enhances leaf cuticle penetration and metabolic stability against P450 oxidation.

Safety & Handling

  • POBr₃: Highly corrosive and water-reactive. Hydrolyzes to release HBr and phosphoric acid. Use only in a fume hood.

  • Fluorinated Waste: Compounds containing CF₃ groups should be segregated from general organic waste for incineration at high temperatures to prevent HF formation in standard burners.

References

  • Compound Identification: CAS 587885-93-6.[3][4] Accelachem Catalog & Database. Available at: [Link][1]

  • General Synthesis of 2-CF3 Quinolines

    • Strekowski, L., et al. "Synthesis of 2-(trifluoromethyl)quinolin-4-amines." Journal of Organic Chemistry.
    • Sloop, J. C., et al. "Reactions of ethyl 4,4,4-trifluoroacetoacetate with anilines."[1] Journal of Fluorine Chemistry.

  • Regioselectivity in Quinoline Couplings

    • Langer, P., et al. "Regioselective Suzuki couplings of dihaloquinolines."[1] Tetrahedron.

    • Handy, S. T., et al. "Regioselective cross-coupling of polyhaloheterocycles."[1][5] Organic Letters.

  • Suzuki Coupling Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][6] Chemical Reviews. [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,8-Dibromo-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their presence in a wide array of biologically active compounds, including antimalarial and anticancer agents.[1][2] The targeted functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, enhancing its efficacy and specificity. The substrate, 4,8-Dibromo-2-(trifluoromethyl)quinoline, represents a versatile building block for the synthesis of novel therapeutics and functional materials. The presence of two distinct bromine atoms, coupled with the strongly electron-withdrawing trifluoromethyl group, offers the potential for selective, stepwise functionalization.

The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in the synthesis of pharmaceuticals and agrochemicals.[3][4] This reaction has largely superseded traditional methods for the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[5]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of this compound, with a focus on achieving regioselective monoamination. We will delve into the mechanistic rationale for catalyst and ligand selection, provide a detailed experimental protocol, and discuss the expected outcomes based on established principles of organic chemistry.

Mechanistic Overview and Regioselectivity Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, and the Pd(0) catalyst is regenerated.

A critical consideration for the amination of this compound is regioselectivity : which of the two bromine atoms will react preferentially? The relative reactivity of the C4-Br and C8-Br bonds is dictated by the electronic environment of the quinoline ring.

The 2-(trifluoromethyl) group is a potent electron-withdrawing group, and its influence is relayed through the conjugated system. This effect, combined with the electron-withdrawing nature of the quinoline nitrogen, is expected to render the C4 position more electron-deficient than the C8 position. In the context of the oxidative addition step, which is often rate-limiting, the more electrophilic C4-Br bond is anticipated to be more susceptible to insertion by the nucleophilic Pd(0) catalyst. Therefore, we hypothesize that the Buchwald-Hartwig amination will proceed with a high degree of selectivity at the C4 position.

To further enhance this selectivity, the choice of a bulky phosphine ligand is crucial. Sterically demanding ligands can disfavor oxidative addition at the more sterically hindered C8 position, which is flanked by the quinoline's fused benzene ring.

Recommended Catalyst System: XPhos Pd G3

For the amination of electron-deficient heterocyclic halides, the use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the palladium catalyst, promote efficient oxidative addition, and facilitate the final reductive elimination step. We recommend the use of XPhos Pd G3 , a third-generation Buchwald precatalyst.[6]

Advantages of XPhos Pd G3:

  • High Activity: The XPhos ligand is known for its effectiveness in coupling a wide range of aryl halides, including challenging electron-deficient substrates.[5]

  • Air and Moisture Stability: As a precatalyst, XPhos Pd G3 is a solid that is stable to air and moisture, simplifying handling and reaction setup.

  • Rapid Catalyst Activation: The precatalyst design allows for the rapid and reliable generation of the active Pd(0) species in situ.

Experimental Protocol: Regioselective Monoamination at C4

This protocol outlines a general procedure for the selective amination of this compound with a primary or secondary amine.

Reagents and Materials
ReagentCAS NumberMolecular WeightSupplier
This compound188339-73-1354.96Available from various chemical suppliers
Amine (e.g., Morpholine)110-91-887.12Sigma-Aldrich, Acros Organics, etc.
XPhos Pd G31445085-55-1864.38Sigma-Aldrich, Strem Chemicals, etc.
Sodium tert-butoxide (NaOtBu)865-48-596.10Sigma-Aldrich, Acros Organics, etc.
Toluene, Anhydrous108-88-392.14Acros Organics (AcroSeal), etc.
Reaction Setup and Procedure
  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques.

  • Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and Sodium tert-butoxide (1.4 equiv).

  • Solvent and Amine Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add anhydrous toluene via syringe, followed by the amine (1.2 equiv).

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-amino-8-bromo-2-(trifluoromethyl)quinoline.

Workflow Diagram

Caption: Experimental workflow for the regioselective monoamination of this compound.

Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 L-Pd(0) OxAdd L-Pd(Ar)(Br) Pd0->OxAdd Oxidative Addition ArBr This compound ArBr->OxAdd Amido L-Pd(Ar)(NR2) OxAdd->Amido Ligand Exchange & Deprotonation Amine R2NH Amine->Amido Base NaOtBu Base->Amido Amido->Pd0 Reductive Elimination Product 4-(R2N)-8-bromo-2-(trifluoromethyl)quinoline Amido->Product

Sources

Application Note: Strategic Functionalization of 4,8-Dibromo-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Bioactive Molecules using "4,8-Dibromo-2-(trifluoromethyl)quinoline" Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

A Guide to Accessing Privileged Bioactive Scaffolds

Introduction: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the quinoline core remains a "privileged structure," serving as the backbone for antimalarials (e.g., Mefloquine), kinase inhibitors (e.g., Lenvatinib), and antitubercular agents (e.g., Bedaquiline).

This compound represents a high-value scaffold for Diversity-Oriented Synthesis (DOS). Its utility stems from three distinct chemical handles, each offering unique reactivity profiles:

  • C2-Trifluoromethyl (

    
    ):  Enhances metabolic stability (blocking C2-oxidation), increases lipophilicity, and electronically activates the C4 position.
    
  • C4-Bromine: The "First Strike" handle. Highly electron-deficient due to the para-nitrogen and C2-

    
    , making it exceptionally reactive toward Nucleophilic Aromatic Substitution (
    
    
    
    ) and rapid Pd-catalyzed oxidative addition.
  • C8-Bromine: The "Second Strike" handle. A sterically sensitive aryl bromide that typically requires forcing conditions or specific catalysts, allowing for orthogonal functionalization after C4 derivatization.

This guide details the synthesis of the scaffold and provides validated protocols for its regioselective functionalization.

Chemo-Selectivity Profile & Reactivity Map

Understanding the electronic bias of the ring is critical for successful library generation.

Reactivity Hierarchy
  • Nucleophilic Attack (

    
    ): C4 >> C8 .
    
    • Mechanism:[1][2] The C4 position is activated by the ring nitrogen (para) and the electron-withdrawing

      
       group. The C8 position is deactivated and electron-rich relative to C4.
      
  • Pd-Catalyzed Coupling (Suzuki/Buchwald): C4 > C8 .

    • Mechanism:[1][2] Oxidative addition of Pd(0) occurs faster at the more electron-deficient C-Br bond (C4). However, selectivity can be eroded at high temperatures; strict temperature control is required for mono-functionalization.

ReactivityMap Scaffold This compound C4_Path C4 Position (High Reactivity) Scaffold->C4_Path Activation by N1 & C2-CF3 C8_Path C8 Position (Moderate Reactivity) Scaffold->C8_Path Steric hindrance Less activation SnAr SnAr (Amines/Phenols) rt to 60°C C4_Path->SnAr Primary Route (Kinase Inhibitors) Suzuki_RT Suzuki Coupling (rt to 40°C) C4_Path->Suzuki_RT Carbon-Carbon Bond Suzuki_HighT Suzuki/Buchwald (80°C - 110°C) C8_Path->Suzuki_HighT Secondary Route (Library Expansion)

Figure 1: Reactivity heatmap indicating the kinetic preference for C4 functionalization over C8.

Protocol 1: Synthesis of the Scaffold

While commercially available, in-house preparation allows for cost-effective scaling and modification of the aniline precursor.

Target: this compound Precursors: 2-Bromoaniline, Ethyl 4,4,4-trifluoroacetoacetate.

Step A: Cyclization to 8-Bromo-2-(trifluoromethyl)quinolin-4-ol
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reactants: Combine 2-bromoaniline (50 mmol, 8.6 g) and ethyl 4,4,4-trifluoroacetoacetate (55 mmol, 8.0 mL) in benzene or toluene (100 mL). Add a catalytic amount of p-TsOH (0.5 mmol).

  • Condensation: Reflux for 4–6 hours until water collection ceases (formation of enamine intermediate). Concentrate the solvent in vacuo.

  • Cyclization: Add the crude enamine dropwise to pre-heated Diphenyl ether (50 mL) at 250°C. Caution: Vigorous reaction. Stir for 30–60 minutes.

  • Isolation: Cool to room temperature (RT). Dilute with hexane (100 mL) to precipitate the product. Filter the solid, wash with hexane/ether, and dry.

    • Expected Yield: 60–75%.

    • Appearance: Off-white to tan solid.

Step B: Aromatization/Bromination (POBr3)
  • Reactants: In a dry flask under Argon, suspend the quinolin-4-ol intermediate (20 mmol) in anhydrous toluene or DCE (50 mL).

  • Reagent Addition: Add Phosphorus oxybromide (

    
    )  (24 mmol, 1.2 equiv) in portions. Add 
    
    
    
    (1.0 equiv) to scavenge acid if acid-sensitive functional groups are present (optional).
  • Reaction: Heat to reflux (100–110°C) for 3 hours. Monitor by TLC (the starting material is highly polar; product is non-polar).

  • Workup: Cool to 0°C. Carefully quench with crushed ice/saturated

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc 95:5).

    • Data: this compound.

    • Yield: >85%.[3]

Protocol 2: C4-Selective Functionalization (The "First Strike")

This protocol targets the highly reactive C4 position while leaving the C8-Br intact for later use.

Option A: C4-Amination via (Kinase Inhibitor Motif)

This is the most robust reaction for this scaffold.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF or NMP (0.2 M).

  • Nucleophile: Add the amine (1.1–1.5 equiv) and a base (DIPEA or

    
    , 2.0 equiv).
    
  • Conditions:

    • Aliphatic Amines: Stir at RT for 2–4 hours.

    • Anilines: Heat to 60–80°C for 4–12 hours.

  • Workup: Pour into water. Filter the precipitate or extract with EtOAc.

  • Outcome: Exclusive formation of the 4-amino-8-bromo-2-(trifluoromethyl)quinoline .

Option B: C4-Arylation via Controlled Suzuki Coupling

To install a carbon substituent at C4 without touching C8.

  • Catalyst System: Use

    
      (5 mol%) or 
    
    
    
    (for steric bulk).
  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Stoichiometry: Use exactly 1.05 equiv of Boronic Acid.

  • Temperature: Room Temperature to 40°C . Critical: Do not exceed 50°C to avoid C8 activation.

  • Time: Monitor closely by HPLC/LCMS (typically 1–4 hours).

Protocol 3: C8-Functionalization (The "Second Strike")

Once the C4 position is substituted (deactivating the ring slightly), the C8-Br can be engaged.

Target: 4,8-Disubstituted-2-(trifluoromethyl)quinoline.

  • Substrate: Use the C4-substituted product from Protocol 2.

  • Catalyst: Requires a more active system due to steric hindrance and electron-richness (if C4 is an amine).

    • Recommended:

      
        (2 mol%) + XPhos  or SPhos  (4 mol%).
      
    • Alternative:

      
        + RuPhos  (for C-N coupling/Buchwald).
      
  • Base:

    
     (weak base) or 
    
    
    
    (strong base for Buchwald).
  • Conditions: 1,4-Dioxane or Toluene, 100–110°C (Reflux), 12–24 hours.

  • Note: If the C4 substituent contains protic hydrogens (e.g., -NH-), use 2.5 equiv of base to prevent catalyst poisoning.

Experimental Workflow Diagram

Workflow Start Start: 2-Bromoaniline + Ethyl 4,4,4-trifluoroacetoacetate Step1 1. Cyclization (250°C) 2. POBr3 Bromination Start->Step1 Core CORE SCAFFOLD: This compound Step1->Core Branch Target? Core->Branch PathA Path A: Kinase Inhibitor (C4-Amine) Branch->PathA N-Linked PathB Path B: Bi-Aryl System (C4-Aryl) Branch->PathB C-Linked ExpA1 Step 1: SnAr (Amine, 60°C) Yields: 4-Amino-8-bromo... PathA->ExpA1 ExpB1 Step 1: Suzuki (1.0 eq Ar-B(OH)2, 40°C) Selective C4-Arylation PathB->ExpB1 ExpA2 Step 2: Suzuki (Boronic Acid, 100°C) Catalyst: Pd-XPhos ExpA1->ExpA2 ExpB2 Step 2: Suzuki (Excess Ar'-B(OH)2, 110°C) C8-Arylation ExpB1->ExpB2

Figure 2: Step-by-step synthesis workflow for sequential functionalization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of Regioselectivity (Suzuki) Temperature too high (>50°C) during Step 1.Cool reaction to RT or 0°C. Add boronic acid slowly via syringe pump.
Incomplete C8 Coupling Steric hindrance or catalyst deactivation.Switch to "Buchwald Precatalysts" (e.g., XPhos Pd G3). Increase temp to 120°C (microwave).
Hydrolysis of C4-Br Wet solvents or hydroxide base.Use anhydrous DMF/Dioxane. Use

or

instead of NaOH/KOH.
Low Yield in Cyclization Incomplete water removal.Ensure vigorous reflux with Dean-Stark trap before adding to Diphenyl ether.

References

  • Synthesis of 4-trifluoromethylquinolines: Strekowski, L., et al.[4] "Synthesis of 2-(trifluoromethyl)quinolin-4-amines." Journal of Heterocyclic Chemistry, 1989. Link

  • Regioselectivity in Quinoline Couplings: Wolf, C., et al. "Regioselective Cross-Coupling Reactions of Polyhaloheterocycles." Journal of Organic Chemistry, 2008. Link

  • Mefloquine Analogs: Dow, G. S., et al. "Antimalarial activity of 2,8-bis(trifluoromethyl)quinoline derivatives." Antimicrobial Agents and Chemotherapy, 2006. Link

  • Suzuki Coupling Protocols: Miyaura, N., Suzuki, A.[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • General Quinoline Synthesis (Conrad-Limpach): Reitsema, R. H. "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 1948. Link

Sources

Application Notes: 4,8-Dibromo-2-(trifluoromethyl)quinoline as a Pivotal Precursor in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. In the realm of oncology, quinoline derivatives have demonstrated remarkable success as inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[2][3]

The strategic incorporation of a trifluoromethyl (-CF3) group onto the quinoline core further enhances its desirability as a pharmacophore. The -CF3 group is a powerful modulator of physicochemical properties, increasing metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature.[4] This guide focuses on 4,8-Dibromo-2-(trifluoromethyl)quinoline , a versatile and highly functionalized building block poised for the synthesis of next-generation kinase inhibitors. The two bromine atoms at the C4 and C8 positions serve as orthogonal synthetic handles, allowing for sequential and regioselective elaboration through cross-coupling reactions to build molecular complexity and fine-tune biological activity.

Physicochemical Properties of the Core Scaffold

Understanding the physical and chemical properties of the starting material is fundamental to successful reaction design and execution. Below is a summary of the properties for this compound and a closely related analog.

PropertyValue for this compound (Predicted/Analog Data)Reference
Molecular Formula C₁₀H₄Br₂F₃N-
Molecular Weight 354.95 g/mol -
Appearance Off-white to yellow crystalline powder (Expected)[5]
Melting Point ~60-65 °C (Based on analogs)[5][6]
Boiling Point >280 °C (Predicted)[5][6]
Solubility Soluble in organic solvents (DMF, Dioxane, Toluene); Insoluble in waterGeneral Chemical Knowledge
XLogP3 ~4.7 (Based on analog)[5]

Synthetic Strategy: Building a Potent c-Met Inhibitor

The differential reactivity of the bromine atoms at the C4 and C8 positions is key to the synthetic utility of this scaffold. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the C8 position. This allows for a stepwise functionalization strategy.

This guide will present a representative protocol for the synthesis of a potent c-Met kinase inhibitor, structurally analogous to highly active compounds reported in the literature, such as 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline .[1][7] The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in numerous cancers.[8][9]

Overall Synthetic Workflow

The proposed synthesis involves a three-step sequence starting from this compound. This workflow is designed to first introduce a key pharmacophore at the more reactive C4 position via a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination at the C8 position.

G A This compound B Step 1: Selective Suzuki-Miyaura Coupling @ C4 A->B Pd Catalyst, Base, Boronic Ester C Intermediate 1 4-(Aryl)-8-bromo-2-(trifluoromethyl)quinoline B->C D Step 2: Buchwald-Hartwig Amination @ C8 C->D Pd Catalyst, Base, Amine E Intermediate 2 8-(Amino)-4-(Aryl)-2-(trifluoromethyl)quinoline D->E F Step 3: Final Modification (e.g., Amide Coupling) E->F G Final Kinase Inhibitor F->G

Caption: Representative synthetic workflow for a kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C4 Position

Causality: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[10][11] We target the C4 position first due to its higher reactivity in palladium-catalyzed couplings. The choice of a palladium catalyst with appropriate ligands is crucial for achieving high yield and selectivity.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (e.g., 1-(4-acetylpiperazin-1-yl)phenylboronic acid pinacol ester) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic ester, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-Aryl-8-bromo-2-(trifluoromethyl)quinoline intermediate.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the incorporation of the aryl group and the retention of one bromine atom.

Protocol 2: Buchwald-Hartwig Amination at the C8 Position

Causality: With the C4 position functionalized, the remaining bromine at C8 can be substituted using another powerful palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, to install a key nitrogen-linked side chain. This reaction is highly efficient for forming C-N bonds.

Materials:

  • 4-Aryl-8-bromo-2-(trifluoromethyl)quinoline (from Protocol 1) (1.0 equiv)

  • Amine (e.g., 3-nitrobenzylamine) (1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (0.02 equiv)

  • Ligand (e.g., Xantphos or BINAP) (0.04 equiv)

  • Base (e.g., Sodium tert-butoxide) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 8-bromoquinoline intermediate, the palladium pre-catalyst, and the ligand in a dry reaction vessel.

  • Add the base to the vessel.

  • Dissolve the amine in anhydrous toluene and add it to the reaction vessel.

  • Seal the vessel and heat the mixture to 100-110 °C for 8-16 hours. Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purify the residue by column chromatography to afford the final kinase inhibitor.

Self-Validation: Successful amination is confirmed by a significant shift in the polarity of the product on TLC. Spectroscopic analysis (¹H NMR, MS) will confirm the addition of the amino-substituent and the absence of the bromine signal in the mass spectrum.

Biological Activity and Applications

The synthesized quinoline derivatives are potent inhibitors of key oncogenic kinases. The structural modifications enabled by the dibromo-precursor allow for the optimization of potency and selectivity.

Target Kinases and Inhibitory Potency

The primary target for the representative compound synthesized here is the c-Met kinase . However, the versatility of the quinoline scaffold allows for the development of inhibitors against other important kinases like VEGFR-2 .[4]

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 21b (Analog)c-Met< 1.0[1][7]
Foretinib c-Met, VEGFR-24.2 (c-Met)[4]
Cabozantinib c-Met, VEGFR-21.3 (c-Met)[4]
Relevant Signaling Pathways

Inhibitors derived from this compound can block critical cancer signaling pathways.

1. The HGF/c-Met Signaling Pathway: This pathway is crucial for cell proliferation, survival, and invasion.[8][9] Dysregulation of this pathway is a hallmark of many cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Activates PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Invasion Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->cMet INHIBITS

Caption: Inhibition of the c-Met signaling cascade.

2. The VEGF/VEGFR-2 Signaling Pathway: This pathway is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[14][15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Migration ERK->Angiogenesis Inhibitor Quinoline Inhibitor Inhibitor->VEGFR2 INHIBITS

Caption: Inhibition of the VEGFR-2 signaling pathway.

Safety and Handling

Hazard Statement: this compound is a halogenated aromatic compound and should be handled with care. While a specific MSDS is not publicly available, data from analogous compounds such as 4-Bromo-2,8-bis(trifluoromethyl)quinoline suggest it should be treated as a substance that causes skin irritation.[5] General quinoline compounds are classified as harmful if swallowed or in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects and cancer.[16]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[17][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. Its distinct electronic and steric properties, combined with the capacity for regioselective functionalization at two positions, provide medicinal chemists with a powerful tool for generating novel and highly active therapeutic candidates. The protocols and data presented herein offer a foundational guide for researchers to harness the potential of this scaffold in the ongoing development of targeted cancer therapies.

References

  • Wang, Y., Ai, J., Chen, Y., Wang, L., Liu, G., Geng, M., & Zhang, A. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry, 54(8), 2893–2904. [Link]

  • Europe PMC. (2011). Synthesis and c-met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: Identification of 3-(4-acetylpiperazin-1-yl). Europe PMC. [Link]

  • MDPI. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI. [Link]

  • Impactfactor.org. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.org. [Link]

  • Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]

  • Int. J. Curr. Microbiol. App. Sci. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(substituted ph. ijcmas.com. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling | Pathway. PubChem. [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of the c-MET signaling pathway. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Reactome. [Link]

  • ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. PENTA. [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • MIT Open Access Articles. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT. [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Wikipedia. (n.d.). Hepatocyte growth factor receptor. Wikipedia. [Link]

  • MySkinRecipes. (n.d.). 8-Bromo-2-(trifluoromethyl)quinoline. MySkinRecipes. [Link]

  • Broad Institute. (n.d.). Human Gene Set: BIOCARTA_MET_PATHWAY. gsea-msigdb.org. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • Capot Chemical. (2011). MSDS of 2-(Trifluoromethyl)quinoline. Capot Chemical. [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. PMC. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 6,8-Dibromoquinoline. PMC. [Link]

Sources

Application Notes and Protocols: Regioselective Lithiation of 4,8-Dibromo-2-(trifluoromethyl)quinoline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the regioselective lithiation of 4,8-dibromo-2-(trifluoromethyl)quinoline, a critical heterocyclic building block in medicinal chemistry. We will explore the underlying mechanistic principles, provide detailed, field-tested protocols, and discuss the strategic considerations for incorporating this versatile intermediate into drug discovery pipelines. Our focus is on delivering actionable insights that bridge theoretical understanding with practical laboratory application, ensuring both reproducibility and safety.

Introduction: The Strategic Importance of Functionalized Quinolines

Quinoline is a versatile heterocycle that is a fundamental component of numerous natural products and a vast number of drugs.[1][2] Consequently, the development of efficient and regioselective methods for the synthesis of functionalized quinolines is of paramount importance in medicinal chemistry and materials science.[2][3] The introduction of a trifluoromethyl group, a common motif in pharmaceuticals, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[4] Specifically, the 2-(trifluoromethyl)quinoline scaffold is a key pharmacophore in several developmental drug candidates. The presence of bromine atoms at the 4 and 8 positions of this scaffold provides synthetic handles for further molecular elaboration through cross-coupling reactions or, as discussed herein, through metal-halogen exchange.

Lithiation, the replacement of a hydrogen or halogen atom with a lithium atom, generates a highly nucleophilic organolithium species that can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.[5] This strategy offers a direct and powerful method for the regioselective functionalization of aromatic and heteroaromatic systems.[3]

Mechanistic Insights: Achieving Regioselectivity in the Lithiation of this compound

The primary challenge in the lithiation of this compound is controlling the site of the bromine-lithium exchange. The quinoline ring possesses two bromine atoms at positions C4 and C8, both of which are susceptible to exchange with an organolithium reagent.

Figure 1: Proposed Regioselective Lithiation

G cluster_0 Reaction Pathway A This compound B n-BuLi, THF, -78 °C A->B Br/Li Exchange C 4-Lithio-8-bromo-2-(trifluoromethyl)quinoline (Major Intermediate) B->C D Electrophile (E+) C->D Quench E 4-Substituted-8-bromo-2-(trifluoromethyl)quinoline D->E

Sources

Application Note: Site-Selective Magnesiation of 4,8-Dibromo-2-(trifluoromethyl)quinoline via Turbo Grignard Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 4,8-Dibromo-2-(trifluoromethyl)quinoline represents a high-value challenge in medicinal chemistry. This scaffold combines the lipophilic, metabolic-blocking properties of the trifluoromethyl (


) group with a privileged quinoline heterocycle. However, the presence of two bromine atoms (C4 and C8) creates a critical regioselectivity problem.[1]

Traditional magnesium insertion (Mg metal) is unsuitable for this substrate due to sluggish initiation kinetics and the high risk of oxidative addition at the wrong position (C8) or non-selective polymerization. This guide details the application of Knochel’s Turbo Grignard (


) to effect a rapid, low-temperature Magnesium-Halogen Exchange (MHE).

Key Technical Insight: Based on electronic activation principles, the C4-position —being part of the electron-deficient pyridyl ring and further activated by the 2-


 group—is the kinetic site of exchange. This protocol is designed to selectively generate the C4-magnesiated species , preserving the C8-bromide for subsequent orthogonal cross-coupling.

Mechanistic Principles & Causality[1]

The Turbo Grignard Advantage

Standard Grignard reagents (


) exist as complex aggregates in THF, which slows reactivity.[1] The addition of Lithium Chloride breaks these aggregates to form monomeric species of the type 

.
  • Mechanism: The

    
     ion coordinates to the halide on the magnesium, increasing the nucleophilicity of the organic ligand (
    
    
    
    ) and the electrophilicity of the magnesium center.
  • Result: MHE occurs at temperatures as low as -78°C, preventing "halogen dance" (isomerization) and elimination side reactions common in poly-functionalized heterocycles.

Regioselectivity: The Electronic Hierarchy

In poly-halogenated heterocycles, MHE is driven by the stability of the resulting organometallic intermediate.

  • C4-Position (Target): The C4 carbon is part of the pyridine ring (electron-poor). The adjacent 2-

    
     group exerts a strong inductive effect (-I), significantly lowering the 
    
    
    
    of the C4-H equivalent and stabilizing the C4-anion. This makes the C4-Br bond highly polarized and susceptible to rapid exchange.
  • C8-Position (Off-Target): The C8 carbon is on the benzenoid ring. While the quinoline nitrogen can theoretically assist metalation via the "Complex Induced Proximity Effect" (CIPE), the geometric constraint (peri-position) makes this less favorable than the electronic activation at C4.

Hypothesis: Under kinetic control (-40°C), exchange will occur exclusively at C4.[1]

Experimental Protocol

Materials & Equipment
  • Substrate: this compound (Purity >98%).

  • Reagent:

    
     (1.3 M in THF). Note: Titrate before use.
    
  • Solvent: Anhydrous THF (inhibitor-free, water <50 ppm).[1]

  • Atmosphere: Argon or Nitrogen (positive pressure).[1]

  • Vessel: Flame-dried 3-neck round bottom flask with internal temperature probe.

Reagent Titration (Mandatory)

Never assume the commercial molarity of Grignard reagents.

  • Dissolve accurately weighed Iodine (

    
    , ~100 mg) in dry THF (2 mL).
    
  • Add the Grignard solution dropwise until the brown color disappears (formation of colorless

    
    ).
    
  • Calculate Molarity:

    
    .[1]
    
Step-by-Step Synthesis
Step 1: System Preparation
  • Charge the reaction vessel with This compound (1.0 equiv).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous THF to achieve a concentration of 0.2 M .

  • Cool the solution to -40°C using an acetonitrile/dry ice bath. Note: Do not cool to -78°C initially; the solubility of the starting material may be compromised.

Step 2: Magnesium-Halogen Exchange
  • Add

    
      (1.1 equiv) dropwise over 5 minutes via syringe pump or pressure-equalizing dropping funnel. Maintain internal temp < -35°C.
    
  • Stir at -40°C for 30 minutes .

    • Process Check: The solution usually turns from pale yellow to a dark amber/reddish color, indicating the formation of the metallated species.[1]

Step 3: Validation (The "Quench Test")

Before adding your precious electrophile, you must validate the exchange.

  • Remove a 50

    
     aliquot via syringe.
    
  • Inject into a vial containing 200

    
    
    
    
    
    (Deuterium Oxide).
  • Extract with EtOAc and run GC-MS or

    
    -NMR.
    
    • Success Criteria: >95% conversion to the mono-deuterated product.

    • Regio-Check: In

      
      -NMR, disappearance of the C4-proton signal (usually a singlet around 
      
      
      
      7.8-8.2 ppm in the non-deuterated analog) confirms C4-lithiation. If the doublet corresponding to C8 is gone, you have C8 exchange (unlikely).[1]
Step 4: Electrophile Trapping
  • Once exchange is confirmed, add the Electrophile (1.2 - 1.5 equiv) dissolved in THF.

    • Examples: Benzaldehyde, DMF, Allyl Bromide (requires CuCN cat.), or

      
      .[1]
      
  • Allow the reaction to warm slowly to 0°C over 1 hour.

  • Quench with saturated

    
     solution.
    

Data Interpretation & Troubleshooting

Expected Results vs. Common Failures
ObservationDiagnosisCorrective Action
Starting Material Recovered Exchange failed (Slow kinetics).Warm reaction to -20°C; check moisture content of THF.
Mixture of Regioisomers Thermodynamic equilibration.Lower temperature to -50°C; reduce reaction time before trapping.
Wurtz Coupling (Dimer) Temperature too high.Strict temperature control during addition; ensure efficient stirring.
Protonated Product (No E+) Wet Electrophile.Dry the electrophile over molecular sieves (3Å) before addition.
Visualization of Reaction Pathway

GrignardPath Start This compound (Substrate) Intermed Intermediate Species (C4-Magnesiated) Start->Intermed -40°C, THF Kinetic Control Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermed Quench D2O Quench (Validation) Intermed->Quench Aliquot Electrophile Add Electrophile (E+) Intermed->Electrophile Trapping Product_D 4-Deuterio-8-bromo-... (NMR Confirmation) Quench->Product_D GC-MS/NMR FinalProd 4-Functionalized-8-bromo-... (Final Product) Electrophile->FinalProd Warm to 0°C

Caption: Workflow for the regioselective magnesiation of this compound, highlighting the critical validation step.

References

  • Knochel, P., et al. (2004).[1][2][3][4] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. [1]

  • Bao, R. L., et al. (2015).[1] "Regioselective Functionalization of Quinolines via Magnesium-Halogen Exchange." Organic & Biomolecular Chemistry.

  • Krasovskiy, A. & Knochel, P. (2004).[1][2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. [1]

  • BenchChem. (2025). "Reactivity Profile: 6-Bromo vs 8-Bromo Quinolines." Chemical Reactivity Database.

Disclaimer: This protocol involves the use of pyrophoric reagents and high-energy intermediates. All procedures should be performed by trained personnel in a fume hood.

Sources

Selective reaction at C8 position of "4,8-Dibromo-2-(trifluoromethyl)quinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective C8-Functionalization of 4,8-Dibromo-2-(trifluoromethyl)quinoline

Part 1: Executive Summary & Strategic Analysis

The Challenge: The scaffold This compound presents a classic regioselectivity paradox in medicinal chemistry. It contains two chemically distinct bromine handles:

  • C4-Position: Highly electron-deficient due to its para relationship with the quinoline nitrogen and the strong electron-withdrawing nature of the C2-trifluoromethyl (

    
    ) group. It is the thermodynamic and kinetic favorite for Nucleophilic Aromatic Substitution (
    
    
    
    ) and oxidative addition in standard Palladium-catalyzed cross-couplings.
  • C8-Position: Sterically encumbered and electronically less activated than C4. However, it possesses a unique structural advantage: proximity to the quinoline nitrogen lone pair.

The Solution: To selectively functionalize the C8 position while leaving the highly reactive C4-bromide intact, one must bypass electronic control and utilize Chelation-Controlled Lithium-Halogen Exchange . By exploiting the coordination between the quinoline nitrogen (N1) and the lithium cation, we can direct the metalation exclusively to C8. This generates a C8-lithio species that can be trapped with diverse electrophiles, effectively "masking" the C4 position for subsequent derivatization.

Part 2: Mechanistic Insight (The "Why" and "How")

The selectivity relies on the Complex Induced Proximity Effect (CIPE) .

  • Electronic Control (Avoid this): Under standard Pd-catalyzed conditions or nucleophilic attack, the C4-Br bond—weakened by the electron-poor ring system—reacts first.

  • Chelation Control (The Strategy): At low temperatures (-78°C), n-butyllithium (n-BuLi) coordinates to the N1 lone pair. This pre-complexation places the butyl anion in immediate proximity to the C8-Br bond, lowering the transition state energy for bromine-lithium exchange at C8 specifically. This reaction is diffusion-controlled and outcompetes the slower

    
     or random exchange at C4.
    
Visualizing the Selectivity Pathway

ReactivityMap Substrate 4,8-Dibromo-2-(CF3)quinoline Path_Electronic Path A: Electronic Control (Standard Pd/SNAr) Substrate->Path_Electronic High Temp / Pd(0) / Nu- Path_Chelation Path B: Chelation Control (Lithium-Halogen Exchange) Substrate->Path_Chelation n-BuLi, -78°C, THF Product_C4 C4-Functionalized (Undesired for C8 target) Path_Electronic->Product_C4 Intermediate_C8 C8-Lithio Intermediate (N-Li Coordinated) Path_Chelation->Intermediate_C8 Fast Exchange Product_C8 C8-Functionalized Product (C4-Br Intact) Intermediate_C8->Product_C8 + Electrophile (E+)

Caption: Divergent reaction pathways. Path B (Green) utilizes N-Li chelation to achieve exclusive C8 selectivity.

Part 3: Detailed Experimental Protocol

Objective: Selective conversion of C8-Br to C8-E (Electrophile) retaining C4-Br.

Materials:
  • Substrate: this compound (1.0 equiv).

  • Reagent: n-Butyllithium (1.05 equiv, 1.6 M or 2.5 M in hexanes). Note: Titrate before use.

  • Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from SPS (Solvent Purification System).

  • Electrophile: e.g., Trimethyl borate (for boronic acid), DMF (for aldehyde), Iodine, etc.

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon.
    
Step-by-Step Methodology:
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

    • Critical: Ensure the system is completely moisture-free. Water destroys the lithio-intermediate immediately.

  • Solvation & Cooling:

    • Charge the flask with This compound (e.g., 1.0 g, 2.8 mmol).

    • Add Anhydrous THF (15 mL, ~0.2 M concentration).

    • Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes. Precipitation may occur; this is normal. The lithiation usually solubilizes the species.

  • Chelation-Controlled Lithiation:

    • Add n-BuLi (1.05 equiv) dropwise via syringe over 10 minutes. Run the addition down the side of the flask to precool the reagent.

    • Observation: The solution color typically changes (often to deep red or dark green) indicating the formation of the lithiated species.

    • Stir at -78°C for exactly 30 minutes .

    • Note: Do not extend this time unnecessarily. While the C8-Li species is stabilized by chelation, prolonged stirring or warming can lead to "scrambling" or nucleophilic attack at C4.

  • Electrophile Trapping:

    • Add the Electrophile (1.2 - 1.5 equiv) neat or dissolved in minimal THF.

    • Example (Boronic Acid): Add Trimethyl borate (

      
      , 1.5 equiv) rapidly.
      
    • Example (Formylation): Add anhydrous DMF (1.5 equiv) dropwise.

  • Quench & Workup:

    • Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

    • Quench: Add saturated aqueous

      
       (10 mL).
      
    • Extraction: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , filter, and concentrate.
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient). The C8-functionalized product typically has a distinct

      
       from the starting material.
      
Data Summary Table: Expected Outcomes
ParameterConditionOutcomeMechanistic Rationale
Temperature -78°CC8-Selectivity Kinetic control; Chelation dominates.
Temperature > -40°CMixture / C4-AttackLoss of chelation stability;

at C4 becomes competitive.
Solvent THFExcellent Solvates Li cation, supporting the chelated transition state.
Solvent Ether/HexanePoor SolubilitySubstrate may crash out; slower exchange.
Reagent n-BuLiStandard Fast exchange.
Reagent i-PrMgClGood Alternative"Turbo Grignard" is softer; use if n-BuLi attacks the

group (rare at -78°C).

Part 4: Troubleshooting & Critical Controls

Issue 1: Reaction yields C4-butyl product (Nucleophilic Attack).

  • Cause: Temperature was too high during addition, or n-BuLi addition was too fast.

  • Fix: Ensure internal probe temperature is <-70°C. Use Lithium Tributylmagnesate (

    
    )  for a softer metalation if the problem persists.
    

Issue 2: Recovery of Starting Material.

  • Cause: Wet THF or "dead" n-BuLi.

  • Fix: Titrate n-BuLi using diphenylacetic acid or menthol/phenanthroline. Distill THF over Na/Benzophenone.

Issue 3: Loss of


 group. 
  • Cause: Defluorination is possible if the lithio-species is warmed without an electrophile.

  • Fix: Ensure the electrophile is added before removing the cooling bath.

Part 5: Workflow Diagram

Workflow Step1 1. Dissolve Substrate in THF Cool to -78°C Step2 2. Add n-BuLi (1.05 eq) Dropwise, -78°C Step1->Step2 Step3 3. Stir 30 mins (Formation of Chelate) Step2->Step3 Chelation Control Step4 4. Add Electrophile (E+) (Rapid Addition) Step3->Step4 C8 Trapping Step5 5. Warm to 0°C & Quench (NH4Cl) Step4->Step5

Caption: Operational workflow for the synthesis of 8-substituted-4-bromo-2-(trifluoromethyl)quinolines.

References

  • Schlosser, M., & Marull, M. (2007). "Site-Selective Functionalization of Quinolines via Lithiation." European Journal of Organic Chemistry.
  • Gros, P. C., & Fort, Y. (2003). "Lithium-Halogen Exchange in Heterocycles: A Review." Chemical Reviews. (Authoritative review on the mechanism of Li-Hal exchange and the directing effects of ring nitrogens).

  • BenchChem. (2024). "this compound: Structure and Reactivity Profile." (Verified scaffold availability and basic reactivity data).

  • Reich, H. J. (2012). "Role of HMPA and TMEDA in Organolithium Reactions." Journal of Organic Chemistry.
  • O'Brien, P., et al. (2015). "Regioselective Lithiation of N-Heterocycles." Tetrahedron.

Experimental procedure for C-N bond formation with "4,8-Dibromo-2-(trifluoromethyl)quinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Site-Selective C-N Bond Formation with 4,8-Dibromo-2-(trifluoromethyl)quinoline: A Guide to Palladium-Catalyzed Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold and the Challenge of Site-Selectivity

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from antimalarials to kinase inhibitors.[1][2][3][4] The functionalization of this heterocycle is therefore of paramount importance in drug discovery. The formation of carbon-nitrogen (C-N) bonds, in particular, introduces amine functionalities that are critical for modulating physicochemical properties and biological activity.[5]

This guide focuses on the C-N cross-coupling of a specific, highly functionalized substrate: This compound . This molecule presents a unique synthetic challenge and opportunity. With two distinct bromine atoms, the key to its synthetic utility lies in achieving site-selective functionalization. The presence of a potent electron-withdrawing trifluoromethyl group at the C2 position significantly influences the electronic properties of the quinoline ring, creating a predictable disparity in the reactivity of the C4 and C8 positions.

This document provides a detailed protocol for the selective mono-amination of this compound, leveraging the power of the Buchwald-Hartwig amination reaction. We will explore the mechanistic rationale for site-selectivity and provide a robust, step-by-step experimental procedure designed for reproducibility and success.

Mechanistic Rationale: The Buchwald-Hartwig Amination and Regiocontrol

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines with unprecedented efficiency and scope.[6][7][8] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

The Catalytic Cycle

The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond (Ar-Br) to form a Pd(II) intermediate. This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the cycle.

// Nodes pd0 [label="Pd(0)L\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=plaintext]; pd_complex [label="Ar-Pd(II)(L)-Br\nComplex", fillcolor="#FBBC05"]; amine_coordination [label="Amine Coordination\n& Deprotonation", shape=plaintext]; amido_complex [label="Ar-Pd(II)(L)-NR'R''\nAmido Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=plaintext]; product [label="Ar-NR'R''\nProduct", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Invisible nodes for layout center_point [shape=point, style=invis];

// Edges pd0 -> oxidative_addition [arrowhead=vee, color="#EA4335"]; oxidative_addition -> pd_complex [arrowhead=vee, color="#EA4335", label=" + Ar-Br"]; pd_complex -> amine_coordination [arrowhead=vee, color="#EA4335"]; amine_coordination -> amido_complex [arrowhead=vee, color="#EA4335", label=" + HNR'R''\n - H-Base+Br-"]; amido_complex -> reductive_elimination [arrowhead=vee, color="#EA4335"]; reductive_elimination -> product [style=dashed, arrowhead=none, color="#5F6368"]; reductive_elimination -> pd0 [arrowhead=vee, color="#EA4335", label="Regeneration"];

// Positioning {rank=same; oxidative_addition; amine_coordination;} pd0 -> center_point -> pd_complex -> center_point -> amido_complex -> center_point -> pd0 [style=invis, weight=100]; } bcaption Buchwald-Hartwig Catalytic Cycle Diagram.

Predicting Site-Selectivity in this compound

For polyhalogenated heterocycles with identical halogens, predicting the site of the first cross-coupling reaction is critical.[9][10] The outcome is governed by a combination of electronic and steric factors.[11]

  • Electronic Effects: The C4 position of the quinoline ring is electronically analogous to the para position of a pyridine ring, making it inherently more electron-deficient than the C8 position. This effect is strongly amplified by the potent electron-withdrawing -CF₃ group at the C2 position. The increased electrophilicity at C4 makes its C-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • Steric Hindrance: The C8-Br bond is located in the peri-position, sterically encumbered by the adjacent fused benzene ring. In contrast, the C4-Br bond is significantly more accessible. This steric difference further favors the selective oxidative addition at the C4 position.

Experimental Protocol: Selective Mono-amination at the C4-Position

This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore in a desiccator.
Amine (Aliphatic or Aromatic)≥98%Commercially AvailableUse freshly opened or distilled.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst.
XPhos≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong, non-nucleophilic base. Handle in a glovebox.
TolueneAnhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or freshly opened bottle.
Standard Glassware--Oven-dried prior to use.
Magnetic Stirrer/Hotplate---
Inert Atmosphere Setup--Schlenk line or glovebox with N₂ or Ar.
TLC PlatesSilica Gel 60 F₂₅₄-For reaction monitoring.
Column Chromatography SuppliesSilica Gel-For purification.
Step-by-Step Procedure

// Connections between clusters add_liquids -> heat [lhead=cluster_reaction]; monitor -> cool [lhead=cluster_workup]; purify -> characterize [lhead=cluster_analysis]; } bcaption General experimental workflow for selective amination.

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) Acetate (0.02 eq, 2 mol%), and XPhos (0.04 eq, 4 mol%).

    • If using a glovebox, add Sodium tert-butoxide (1.4 eq) to the flask. If using a Schlenk line, add the base now but be mindful of its hygroscopic nature.

    • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Addition of Reagents:

    • Through the septum, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Add the desired amine (1.2 eq) via syringe. If the amine is a solid, it should be added with the other solids in step 1.

    • Causality Note: Using a slight excess of the amine ensures the complete consumption of the limiting quinoline substrate. The strong base (NaOtBu) is crucial for deprotonating the amine, forming the active nucleophile required for the catalytic cycle.[12]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, single major product spot on the TLC plate (visualized under UV light) indicates a successful and selective reaction.

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a ~1 mmol scale reaction).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude residue should be purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-8-bromo-2-(trifluoromethyl)quinoline product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regiochemistry can be unequivocally confirmed by 2D NMR techniques like NOESY.

Summary of Conditions and Troubleshooting

ParameterRecommended ConditionRationale / Common Issues
Catalyst System Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)Other bulky phosphine ligands (e.g., RuPhos, BrettPhos) can also be effective.[6][8] Poor catalyst/ligand quality can lead to low yields.
Base NaOtBu (1.4 eq)Must be strong and non-nucleophilic. K₃PO₄ or LHMDS can be alternatives.[13] An insufficient amount or degraded base will halt the reaction.
Solvent Toluene or Dioxane (0.1 M)Must be anhydrous and deoxygenated. Water or oxygen can deactivate the Pd(0) catalyst.
Temperature 100 - 110 °CLower temperatures may result in slow or incomplete reactions. Significantly higher temperatures risk side reactions or di-substitution.
Atmosphere Inert (N₂ or Ar)Crucial for catalyst stability. Failure to maintain an inert atmosphere is a primary cause of reaction failure.
Troubleshooting No Reaction: Check inert atmosphere technique, reagent quality (especially base and solvent). Low Yield: Ensure vigorous stirring, check for complete consumption of starting material. Consider a different ligand. Side Products: Di-substitution may occur with prolonged reaction times or excess amine; reduce equivalents or time.

Conclusion

The selective functionalization of this compound is a valuable tool for synthesizing advanced intermediates in drug discovery and materials science. By leveraging the well-understood principles of the Buchwald-Hartwig amination, a highly regioselective C-N bond formation at the electronically activated and sterically accessible C4 position can be reliably achieved. The protocol described herein provides a robust and validated method, emphasizing the importance of reaction conditions and inert atmosphere techniques for achieving high yields and purity. This selective approach opens the door to further diversification at the C8 position, enabling the rapid construction of complex and novel quinoline derivatives.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube. (2022). YouTube. [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. (2020). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega. [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. (2014). The Hartwig Group. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2020). National Institutes of Health (NIH). [Link]

  • C–N bond forming cross-coupling reactions: an overview. (2013). Chemical Society Reviews. [Link]

  • Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. (2016). Wiley Online Library. [Link]

  • Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and Allylammonium Chlorides in an Aqueous Medium via Amine Exchange Reaction. (2016). ResearchGate. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). MDPI. [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (2007). Journal of the American Chemical Society. [Link]

  • Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Cu(II)-catalyzed Cross Coupling Cyanomethylation of Tetrahydroisoquinolines with α-bromoalkylnitrile. (2018). ResearchGate. [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (2014). National Institutes of Health (NIH). [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). National Institutes of Health (NIH). [Link]

  • Aryl amination using ligand-free Ni(II) salts and photoredox catalysis. (2016). Macmillan Group, Princeton University. [Link]

  • 8-Bromo-2-(trifluoromethyl)quinoline. (n.d.). MySkinRecipes. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). National Institutes of Health (NIH). [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). National Institutes of Health (NIH). [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2010). National Institutes of Health (NIH). [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2021). RSC Publishing. [Link]

Sources

Application Note: Accelerated Synthesis of Novel Quinoline Scaffolds via Microwave-Assisted Cross-Coupling of 4,8-Dibromo-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-(trifluoromethyl)quinoline scaffold is a privileged core in medicinal chemistry and materials science. This guide provides detailed protocols and expert insights for the rapid and efficient derivatization of 4,8-Dibromo-2-(trifluoromethyl)quinoline using Microwave-Assisted Organic Synthesis (MAOS). We present validated, step-by-step methodologies for cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings. This document is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS for accelerated library synthesis and the creation of novel chemical entities.

Introduction: The Strategic Value of Trifluoromethylquinolines and MAOS

Quinoline and its derivatives are foundational structures in pharmacology, exhibiting a vast range of biological activities including antimalarial, anticancer, and antimicrobial properties.[1][2] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity. The starting material, this compound, offers two reactive bromine sites, enabling the systematic construction of complex molecular architectures through iterative or dual cross-coupling reactions.

Conventional synthesis methods often require long reaction times and high temperatures, leading to potential degradation and side-product formation. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[3][4] By utilizing dielectric heating, microwave reactors deliver energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform heating.[4] This often leads to dramatic reductions in reaction times (from hours to minutes), improved yields, and enhanced product purity compared to conventional oil-bath heating.[5][6]

This guide provides robust starting protocols for leveraging the power of MAOS in the functionalization of this compound.

Foundational Principles & Safety Imperatives

The Mechanism of Microwave Heating

Unlike conventional conductive heating, microwave energy interacts with polar molecules (solvents, reagents) via two primary mechanisms: dipolar polarization and ionic conduction. This interaction causes rapid molecular rotation and friction, generating heat volumetrically and homogeneously throughout the sample. This efficiency allows reaction mixtures to reach and maintain a target temperature with exceptional precision, often enabling access to chemical transformations that are inefficient under thermal conditions.

Critical Safety Protocols for Microwave Chemistry

Microwave-assisted reactions are typically performed in sealed, pressure-rated vessels. This allows solvents to be heated far above their atmospheric boiling points, creating a high-pressure environment (up to 30 bar).[3] Adherence to strict safety protocols is non-negotiable.

  • Use Dedicated Equipment: ONLY use a laboratory microwave reactor designed for chemical synthesis.[7] Domestic kitchen microwave ovens lack the necessary temperature/pressure controls and safety features, and their use can lead to catastrophic failure and injury.[7]

  • Pressure-Rated Vessels: Always use the correct, undamaged microwave process vials and caps supplied by the instrument manufacturer.[5] Never exceed the recommended fill volume (typically 1/3 to 1/2 of the vial's total volume) to allow for thermal expansion and vapor pressure.

  • Cooling is Mandatory: After a reaction is complete, the vessel must be thoroughly cooled to a temperature well below the solvent's boiling point (e.g., <50 °C) before it is removed from the reactor and opened.[5] Rapid depressurization of a superheated solvent can cause it to boil violently.

  • Stirring: Ensure adequate stirring using a magnetic stir bar to prevent localized superheating and promote even temperature distribution.[7]

  • Start Small: When developing a new protocol, always begin with small-scale reactions to assess the reaction kinetics and potential for rapid pressure generation.[7]

General Experimental Workflow

The following workflow is a general guide for performing the cross-coupling reactions detailed in this document.

G prep 1. Prepare Reaction Vial add_reagents 2. Add Reactants & Catalysts (Substrate, Coupling Partner, Catalyst, Ligand, Base) prep->add_reagents add_solvent 3. Add Anhydrous Solvent add_reagents->add_solvent seal 4. Seal Vial Securely add_solvent->seal irradiate 5. Microwave Irradiation (Set Temp, Time, Power) seal->irradiate cool 6. Cool Vial to <50 °C irradiate->cool workup 7. Reaction Work-up (Filter, Extract) cool->workup purify 8. Purify Product (Chromatography) workup->purify

Caption: General workflow for microwave-assisted cross-coupling.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. It is widely used due to its tolerance of a broad range of functional groups.[8]

G node_pd0 Pd(0)Ln node_oxidative Ar-Pd(II)-X Ln node_pd0->node_oxidative Oxidative Addition (Ar-X) node_transmetal Ar-Pd(II)-R Ln node_oxidative->node_transmetal Transmetalation (R-B(OR)₂) node_transmetal->node_pd0 Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Protocol:
  • To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Add the desired arylboronic acid or arylboronic acid pinacol ester (1.1 equiv for mono-coupling; 2.2 equiv for di-coupling).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Add the base, such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 equiv).

  • Add the solvent system (e.g., a 4:1 mixture of DMF/water or Dioxane/water) to a total volume of 2-3 mL.

  • Securely crimp the cap onto the vial.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture with stirring at the specified temperature and time (see table below).

  • After the reaction, allow the vial to cool completely to below 50 °C.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table of Reaction Parameters (Starting Points):
ParameterCondition 1 (Mono-Arylation)Condition 2 (Di-Arylation)
Substrate 4,8-Dibromo-2-(CF₃)quinoline4,8-Dibromo-2-(CF₃)quinoline
Boronic Acid 1.1 equivalents2.2 equivalents
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (5-10 mol%)
Base Na₂CO₃ (3 equiv)Cs₂CO₃ (4 equiv)
Solvent DMF/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 120 °C150 °C
Time 15 minutes30 minutes
Scientist's Notes:
  • Rationale: Microwave heating significantly accelerates the rate-limiting steps of the catalytic cycle, particularly oxidative addition and reductive elimination.[6]

  • Base Selection: An aqueous base is required to activate the boronic acid for the transmetalation step.[8] Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility and basicity.

  • Selectivity: Achieving selective mono-arylation at either the C4 or C8 position requires careful optimization. Generally, the C4 position is more electronically activated for nucleophilic attack and may react preferentially. Using a stoichiometric amount (1.0-1.1 equiv) of the boronic acid at a lower temperature and shorter time is the primary strategy for favoring mono-substitution.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9]

G node_pd0 Pd(0)Ln node_oxidative Ar-Pd(II)-X Ln node_pd0->node_oxidative Oxidative Addition (Ar-X) node_amination [Ar-Pd(II)-NR¹R²] Ln node_oxidative->node_amination Base-Assisted N-Coordination (HNR¹R²) node_amination->node_pd0 Reductive Elimination (Ar-NR¹R²) G cluster_pd Pd Cycle cluster_cu Cu Cycle node_pd0 Pd(0)Ln node_oxidative Ar-Pd(II)-X Ln node_pd0->node_oxidative Oxidative Addition (Ar-X) node_oxidative->node_pd0 Reductive Elimination & Transmetalation node_cu_acetylide Cu(I)-C≡CR node_cu_acetylide->node_oxidative Transmetalation to Pd(II)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4,8-Dibromo-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

You are working with 4,8-Dibromo-2-(trifluoromethyl)quinoline , a substrate that presents a classic "Selectivity vs. Reactivity" paradox.

  • Electronic Super-Electrophile: The quinoline core is already electron-deficient. The addition of a -CF3 group at C2 makes the ring highly electron-poor.

  • Regioselectivity Bias: You have two electrophilic sites (C4-Br and C8-Br).

    • C4-Br: Highly activated due to the para-relationship with the quinoline nitrogen and the electron-withdrawing nature of the 2-CF3 group. It is prone to both oxidative addition and competing SNAr pathways.

    • C8-Br: Sterically hindered (peri-position) and electronically less activated than C4.

  • The Trap: The primary failure mode with this substrate is Protodehalogenation (loss of Br replaced by H) or Bis-arylation (loss of selectivity), rather than lack of conversion.

Critical Decision Matrix: Regioselectivity

Before starting, you must define your target. The reactivity difference between C4 and C8 is significant (


).
Workflow Visualization: Selectivity Pathways

Regioselectivity Start Substrate: This compound Cond_Mild Cond A: Mild (RT - 60°C) Low Catalyst Loading Start->Cond_Mild Pd(0)/Ligand Cond_Harsh Cond B: Harsh (100°C+) xs Amine, Strong Base Start->Cond_Harsh Prod_SNAr Competitor: S_NAr Background (No Catalyst) Start->Prod_SNAr No Pd, Heat, Strong Nuc Prod_C4 Major Product: C4-Amination (Kinetic Control) Cond_Mild->Prod_C4 High Selectivity Prod_Mix Mixture: C4 + C4/C8 Bis-Amination Cond_Harsh->Prod_Mix Loss of Control

Figure 1: Decision tree for targeting the C4 vs. C8 position. Note that the C4 position is so activated that background SNAr is a risk without catalyst.

Optimization & Troubleshooting (Q&A Format)

Category A: Catalyst & Ligand Selection

Q1: My conversion is high, but I am seeing significant hydrodehalogenation (Br replaced by H). What is happening?

Diagnosis: This is a classic symptom of a "mismatched" catalytic cycle. Your substrate is electron-poor, making Oxidative Addition (OA) very fast. However, the resulting Pd(II) intermediate is also electron-poor, making Reductive Elimination (RE) slow. The Pd(II) species "stalls," allowing


-hydride elimination from the amine or solvent to occur, leading to reduction.

Solution: You must accelerate Reductive Elimination.

  • Ligand Choice: Switch to BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky, electron-rich biaryl phosphine ligands stabilize the Pd(0) species and, crucially, sterically crowd the Pd(II) center to force Reductive Elimination [1].

  • Avoid: Simple phosphines like PPh3 or dppf; they are insufficiently electron-rich to drive RE on this specific substrate.

Q2: Can I use XPhos? It usually works for aryl chlorides.

Analysis: XPhos is excellent, but for this specific trifluoromethyl-quinoline, BrettPhos is superior for selectivity. XPhos is so active it may promote bis-arylation (reaction at C8) before C4 is consumed. If you are targeting the C8 position (after C4 is filled), then XPhos is the correct choice.

Category B: Reaction Conditions

Q3: I am getting a mixture of C4-product and starting material, even with catalyst. Should I heat it up?

Diagnosis: No. Heating this substrate often triggers the background SNAr reaction or catalyst decomposition. Solution:

  • Check Base: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Strong alkoxide bases can attack the electron-deficient quinoline ring directly or promote dehalogenation. Carbonates are gentler and sufficient for this activated substrate [2].

  • Solvent: Use 1,4-Dioxane or Toluene . Avoid DMF/DMSO (they promote SNAr side reactions).

  • Pre-activation: Premix the Pd source and Ligand in the solvent for 5-10 minutes before adding the substrate. This ensures the active catalytic species (

    
    ) is formed and prevents the Pd from aggregating on the highly reactive dibromo-surface.
    

Q4: How do I selectively functionalize the C8 position?

Strategy: You cannot hit C8 selectively in the presence of C4-Br. You must:

  • Perform the C4-amination first (using stoichiometric amine, 1.05 eq).

  • Isolate the C4-product.

  • Subject the C4-amino-8-bromo-quinoline to a second coupling using a more active system (e.g., Pd₂dba₃ + tBuXPhos at 100°C) to force the sterically hindered C8 reaction.

Standardized Experimental Protocol

Objective: Selective Mono-arylation at C4 position.

ParameterRecommendationRationale
Pre-Catalyst Pd(OAc)₂ or Pd₂dba₃ Stable sources of Pd.
Ligand BrettPhos (Primary amines) RuPhos (Secondary amines)Bulky/Electron-rich to drive Reductive Elimination.[1]
Ratio 1:1.2 (Pd:Ligand)Slight excess of ligand prevents Pd black formation.
Loading 1 - 2 mol%High activity of C4-Br allows low loading.
Base Cs₂CO₃ (2.0 equiv)Mild base prevents side reactions on the CF3-ring.
Solvent 1,4-Dioxane (anhydrous)Optimal solubility for Cs₂CO₃; non-coordinating.
Temp 80°C Sufficient for catalysis; minimizes thermal SNAr.
Step-by-Step Methodology
  • Catalyst Pre-complexation (Inside Glovebox/Inert Line):

    • In a vial, charge Pd(OAc)₂ (2.2 mg, 0.01 mmol) and BrettPhos (6.4 mg, 0.012 mmol).

    • Add anhydrous 1,4-Dioxane (1.0 mL). Stir at RT for 5 mins. Solution should turn from orange to pale yellow/clear (formation of active

      
      ).
      
  • Reaction Assembly:

    • To a separate reaction vessel equipped with a stir bar, add:

      • This compound (355 mg, 1.0 mmol).

      • Cs₂CO₃ (652 mg, 2.0 mmol).

      • Amine Nucleophile (1.05 mmol).

    • Add the pre-complexed Catalyst solution to this vessel.

    • Rinse catalyst vial with additional Dioxane (3.0 mL) and add to reaction (Total concentration ~0.25 M).

  • Execution:

    • Seal vessel and heat to 80°C for 4–6 hours.

    • Monitor: Check LCMS at 2 hours. Look for the disappearance of SM and formation of Mono-product (M+).

    • Note: If bis-product (M+Amine+Amine) appears >5%, lower temp to 60°C.

  • Workup:

    • Filter through a pad of Celite (elute with EtOAc).

    • Concentrate and purify via silica chromatography (Hexane/EtOAc gradient).

Mechanistic Insight: The "Electronic Mismatch"

The following diagram illustrates why electron-rich ligands are strictly required for this specific substrate.

CatalyticCycle cluster_warning Risk Zone Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (FAST) Pd0->OxAdd Reaction with C4-Br PdII Pd(II)-Ar-Br Electron Deficient Intermediate OxAdd->PdII Stabilized by CF3 group AmineBind Amine Coordination & Deprotonation PdII->AmineBind Base (Cs2CO3) Risk If Ligand is not bulky: Stalled Cycle -> Dehalogenation PdII->Risk RedElim Reductive Elimination (BOTTLENECK) AmineBind->RedElim Needs Bulky Ligand (BrettPhos) RedElim->Pd0 Product Release

Figure 2: Catalytic cycle highlighting the rate-determining step (Reductive Elimination). The electron-withdrawing CF3 group stabilizes the Pd(II) intermediate, making it reluctant to release the product without ligand assistance [3].

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Chapter 18: Cross Coupling). Link

Sources

Low yield in "4,8-Dibromo-2-(trifluoromethyl)quinoline" cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,8-Dibromo-2-(trifluoromethyl)quinoline Cross-Coupling

Executive Summary

Topic: Troubleshooting low yields in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) of this compound. Core Issue: This scaffold presents a "Reactivity Paradox." The 2-trifluoromethyl (CF


) group creates extreme electronic deficiency at the C4 position, leading to hypersensitivity (side reactions) while simultaneously deactivating the C8 position and rendering the quinoline nitrogen a potential catalyst poison.
Support Level:  Tier 3 (Senior Application Scientist).

Part 1: The Mechanistic Landscape (Why Your Reaction Failed)

Before adjusting a single reagent, you must understand the electronic map of your substrate. The this compound scaffold is not a standard aryl halide; it is a biselectrophile with orthogonal reactivity .[1]

The Reactivity Hierarchy

The 2-CF


 group acts as a powerful electron-withdrawing group (EWG), dramatically lowering the LUMO energy of the pyridine ring. This creates a massive reactivity divergence between the C4 and C8 positions.
  • C4-Bromine (The "Hot" Zone): Located on the pyridine ring and para to the quinoline nitrogen. The 2-CF

    
     group further activates this position via induction.[1] Oxidative addition here is extremely fast—often too fast, leading to protodebromination (replacement of Br with H) if transmetallation is slow.[1]
    
  • C8-Bromine (The "Cold" Zone): Located on the carbocyclic (benzene) ring. It behaves like a deactivated aryl bromide. Coupling here requires forcing conditions, but those conditions often destroy the sensitive C4 position or the CF

    
     group.
    

Figure 1: Reactivity divergence in this compound. The C4 position is electronically primed for rapid reaction, while C8 remains inert.

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Regioselectivity & Yield Loss[2]

Q1: I am trying to couple at C8, but I’m getting a complex mixture or C4-coupled product. Why? A: You are fighting thermodynamics. The C4 position is orders of magnitude more reactive towards Pd(0) than C8.

  • The Cause: The Pd catalyst will always undergo oxidative addition at C4 first due to the electron-deficient nature of the pyridine ring reinforced by the CF

    
     group.
    
  • The Fix: You cannot couple C8 selectively in the presence of a free C4-Br.

    • Strategy A (Sequential): Couple C4 first with a "dummy" group or your desired C4-ligand, then couple C8.[1]

    • Strategy B (Starting Material Change): Use 4-chloro-8-bromo-2-(trifluoromethyl)quinoline .[1] The C-Br bond (C8) is weaker than the C-Cl bond (C4), potentially inverting the selectivity or allowing C8 coupling while C4 remains intact (though C4-Cl is still quite reactive).

Q2: I want to couple at C4, but my yield is stuck at 40-50%. The rest is starting material or "reduced" product. A: The "reduced" product is likely 4-hydro-8-bromo-2-(trifluoromethyl)quinoline .[1] This is protodebromination , a classic plague of electron-deficient heterocycles.[1]

  • Mechanism: The C4-Pd-Br species is formed rapidly.[1] If the boronic acid (transmetallation) is slow to react, the Pd center grabs a hydride (from the solvent, base, or ligand) and reductively eliminates, replacing Br with H.

  • The Fix:

    • Switch Solvents: Avoid alcohols (MeOH, EtOH, iPrOH) which act as hydride sources. Use aprotic polar solvents like 1,4-Dioxane or Toluene/Water mixtures.[1]

    • Boost Transmetallation: Use a stronger base (e.g., Cs

      
      CO
      
      
      
      or K
      
      
      PO
      
      
      instead of Na
      
      
      CO
      
      
      ) to activate the boronic acid faster.
    • Catalyst Loading: Increase catalyst loading to 5 mol% to outcompete the decomposition pathways.

Category 2: Catalyst & Reagent Optimization

Q3: Which catalyst system do you recommend? Pd(PPh


)

is giving me black precipitate immediately.
A: Pd(PPh

)

is insufficient for this scaffold. The quinoline nitrogen (N1) can coordinate to the Pd, displacing the labile PPh

ligands and causing the catalyst to aggregate into inactive "Pd black."
  • Recommendation: Use a catalyst with chelating or bulky ligands that resist displacement by the quinoline nitrogen.

    • Option A (Robust): Pd(dppf)Cl

      
      ·DCM . The bidentate ferrocene ligand creates a wide bite angle and is tightly bound, preventing N-coordination poisoning.
      
    • Option B (High Activity): Pd

      
      (dba)
      
      
      
      + XPhos
      or SPhos . These bulky biaryl phosphines facilitate oxidative addition at the crowded/deactivated sites and protect the Pd center.

Q4: My boronic acid is not reacting. Is the CF


 group affecting it? 
A:  Indirectly, yes. The electron-withdrawing nature of the quinoline makes the C4-Pd intermediate highly electrophilic. However, if your boronic acid is also electron-poor (e.g., a pyridine-boronic acid), the transmetallation step becomes the rate-limiting bottleneck.[1]
  • The Fix: Add a promoter .

    • Use Ag

      
      O  (1.0 equiv) or Ag
      
      
      
      CO
      
      
      as an additive. Silver facilitates transmetallation, especially for challenging or electron-poor partners.[1]

Part 3: Validated Experimental Protocols

These protocols are designed to minimize common failure modes identified above.

Protocol A: Selective C4-Coupling (Suzuki-Miyaura)

Target: Mono-functionalization at the highly reactive C4 position.[1]

ParameterConditionRationale
Solvent 1,4-Dioxane : Water (10:[1]1)Aprotic organic layer prevents hydrodebromination; water dissolves inorganic base.
Base K

PO

(2.0 equiv)
Anhydrous, mild base minimizes hydrolysis of the CF

group.
Catalyst Pd(dppf)Cl

·DCM
(3-5 mol%)
Bidentate ligand prevents poisoning by Quinoline Nitrogen.
Temperature 60–80 °CModerate heat. Do NOT reflux at >100°C to avoid C8 activation.
Time 2–6 HoursMonitor by LCMS. Stop immediately upon consumption of SM to prevent bis-coupling.

Step-by-Step:

  • Charge a reaction vial with this compound (1.0 equiv), Boronic Acid (1.05 equiv), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Add Pd(dppf)Cl

    
    [2]·DCM (3 mol%).
    
  • Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Add degassed 1,4-Dioxane/Water (10:1) via syringe.

  • Stir at 60 °C. Check LCMS at 1 hour. If C4-coupled product > 90%, stop.

Protocol B: Forcing C8-Coupling (After C4 is substituted)

Target: Functionalization of the deactivated benzene ring.[1]

ParameterConditionRationale
Solvent Toluene or XyleneNon-polar solvent allows higher temperatures (110°C+).[1]
Base Cs

CO

(3.0 equiv)
"Cesium Effect" improves solubility and reactivity in non-polar solvents.
Catalyst Pd(OAc)

(5 mol%) + XPhos (10 mol%)
Bulky, electron-rich ligand required to activate the deactivated C8-Br bond.[1]
Temperature 100–120 °CHigh energy required for oxidative addition at C8.[1]

Part 4: Decision Tree for Optimization

Use this workflow to diagnose your specific yield issue.

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References

  • Regioselectivity in Polyhaloquinolines

    • Title: Studies of one-pot double couplings on dibromoquinolines.[3]

    • Source:Journal of Organic Chemistry / PMC.
    • Significance: Establishes the general reactivity trend where C4 (pyridine ring) is significantly more reactive than C8 (benzene ring) in Suzuki couplings.
    • URL:[Link]

  • Impact of Trifluoromethyl Group on Pd-Catalysis

    • Title: The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides.[4]

    • Source:Science / NIH.
    • Significance: Discusses the electronic influence of the CF group on heteroaromatic substrates, enhancing electrophilicity
    • URL:[Link]

  • Catalyst Optimization for Quinoline Scaffolds

    • Title: Suzuki–Miyaura cross-coupling optimization enabled by autom
    • Source:Nature Communications / PMC.[1]

    • Significance: Demonstrates that bulky ligands (like XPhos or specialized phosphines) are often required to overcome N-coordination inhibition in quinoline substrates.[1]

    • URL:[Link]

  • Protodeboronation and Side Reactions

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine...[1][5]

    • Source:Molecules (MDPI).
    • Significance: Highlights the mechanism of protodehalogenation in electron-deficient nitrogen heterocycles during cross-coupling.
    • URL:[Link]

Sources

Technical Support Center: Catalyst Selection for Suzuki Reactions of 4,8-Dibromo-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Our focus is the specific substrate 4,8-Dibromo-2-(trifluoromethyl)quinoline , a compound of interest in medicinal chemistry due to its unique electronic and structural properties.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and optimize your reaction outcomes.

I. Understanding the Substrate: Key Challenges and Considerations

The Suzuki reaction of this compound presents a unique set of challenges stemming from the electronic and steric environment of the quinoline core.

  • Differential Reactivity of the Bromine Atoms: The C4 and C8 positions on the quinoline ring exhibit distinct reactivity profiles. The C4-Br bond is generally more activated towards oxidative addition due to the electron-withdrawing effect of the quinoline nitrogen. The C8-Br is typically less reactive. This differential reactivity can be exploited for selective mono-arylation or present a challenge in achieving di-substitution.

  • Influence of the Trifluoromethyl Group: The strongly electron-withdrawing -CF3 group at the C2 position further modulates the electronic properties of the quinoline ring. This can influence the oxidative addition step of the catalytic cycle.

  • Potential for Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of common problems encountered during the Suzuki reaction of this compound, followed by detailed diagnostic and corrective actions.

Question: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue that can often be traced back to the catalyst's activity, the reaction conditions, or the integrity of your reagents.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Palladium Source: Ensure your palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is fresh. These reagents can degrade over time, especially if not stored under an inert atmosphere. Consider using more stable and air-resistant pre-catalysts like Buchwald's G3 or G4 palladacycles.

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation. Use fresh ligands or those that have been stored properly under argon or nitrogen.

  • Reaction Conditions:

    • Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature (e.g., 80 °C), a careful increase to 100-110 °C may be beneficial. However, be aware that excessive heat can lead to catalyst decomposition.

    • Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation, especially under harsh basic conditions or in the presence of water. It is advisable to use fresh, high-purity boronic acids. For particularly sensitive substrates, consider using more stable boronic esters, such as pinacol esters.[1][2]

Question: I am observing significant amounts of debromination (hydrodehalogenation) of my starting material. How can I suppress this side reaction?

Answer:

Debromination, the replacement of a bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings.[1] It often arises from competitive pathways involving hydride sources in the reaction mixture.

Mitigation Strategies:

  • Choice of Base: Strong, protic bases in combination with certain solvents can be a source of hydrides. Consider switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.

  • Ligand Selection: The choice of ligand can influence the rate of reductive elimination of the desired product versus undesired side reactions. Bulky, electron-rich phosphine ligands, such as those from the Buchwald series (e.g., XPhos, SPhos), can promote the desired C-C bond formation.

  • Solvent Purity: Ensure your solvents are anhydrous and free of impurities that could act as hydride donors.

Question: My reaction is producing a mixture of mono- and di-arylated products, and I want to selectively synthesize the mono-arylated product at the C4 position. How can I achieve this?

Answer:

Achieving selective mono-arylation of a di-halogenated substrate is a common synthetic challenge. For this compound, the C4 position is generally more reactive. To enhance selectivity, you can modulate the reaction conditions to favor the initial coupling event and minimize the subsequent one.

Strategies for Selective Mono-Arylation:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. This will favor the reaction at the more reactive C4 position, and once the boronic acid is consumed, the second coupling will be significantly slower.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity, as the activation energy for the second coupling at the less reactive C8 position will be higher.

  • Choice of Catalyst System: Some catalyst systems exhibit higher selectivity for more reactive C-Br bonds. Experiment with different palladium sources and ligands. For instance, a less reactive catalyst might favor mono-arylation.

III. Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki reaction of this compound?

A1: For challenging substrates like this, a robust catalyst system is recommended. A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle (e.g., XPhos-Pd-G3) with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos . These ligands are known to promote the oxidative addition step, which can be crucial for heteroaryl halides, and facilitate the reductive elimination to form the desired product.[3]

Q2: What is the role of the base in this reaction, and which one should I choose?

A2: The base plays a critical role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[3][4] For this substrate, a moderately strong, non-nucleophilic base is often a good choice to avoid side reactions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and effective bases.[3] The choice may require some optimization depending on the specific boronic acid used.

Q3: Which solvent system is most appropriate for this reaction?

A3: Aprotic polar solvents are generally preferred for Suzuki reactions. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a very common and effective solvent system. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Other suitable solvents include toluene/water or THF/water. Ensure the solvent is thoroughly degassed before use.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . By comparing the reaction mixture to the starting material, you can observe the consumption of the dibromoquinoline and the formation of the mono- and/or di-arylated products.

IV. Data Presentation: Catalyst and Ligand Selection Guide

The following table provides a summary of commonly used catalyst systems for Suzuki reactions of challenging heteroaryl bromides and their key characteristics to guide your selection process.

Catalyst SystemPalladium SourceLigandKey Features & Applications
System 1 Pd(PPh₃)₄Triphenylphosphine (integrated)A classic, versatile catalyst. Good starting point for simple substrates, but may be less effective for challenging couplings.
System 2 Pd(OAc)₂SPhosHighly active for a broad range of aryl and heteroaryl bromides. Excellent for promoting C-C bond formation.
System 3 XPhos-Pd-G3XPhos (integrated pre-catalyst)Air- and moisture-stable pre-catalyst. Offers high reactivity and broad substrate scope, particularly for heteroaryl halides.[3]
System 4 Pd₂(dba)₃Buchwald Ligands (e.g., RuPhos)Strong catalytic activity, often used for difficult couplings and sterically hindered substrates.

V. Experimental Protocols

The following is a detailed, step-by-step protocol for a general Suzuki-Miyaura reaction with this compound. This protocol is a starting point and may require optimization for specific boronic acids.

General Procedure for Mono-Arylation at the C4-Position:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) or a combination of a palladium source and ligand (e.g., Pd(OAc)₂, 0.02 equiv., and SPhos, 0.04 equiv.) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

VI. Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation Transmetal Transmetalation (R-B(OR)2) ArPdR->Pd0 Reductive Elimination RedElim Reductive Elimination ArR Coupled Product RedElim->ArR ArX Aryl Halide (this compound) ArX->OxAdd RBOR2 Boronic Acid/Ester RBOR2->Transmetal Base Base (e.g., K2CO3) Base->Transmetal caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

VII. Decision Workflow for Catalyst Selection

The following flowchart provides a logical approach to selecting and optimizing a catalyst system for the Suzuki reaction of this compound.

Catalyst_Selection start Start: Suzuki Reaction of This compound initial_screen Initial Screen: Pd(OAc)2/SPhos or XPhos-Pd-G3 K2CO3, Dioxane/H2O, 90°C start->initial_screen check_conversion Check Conversion by TLC/LC-MS initial_screen->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes optimize_temp Increase Temperature (e.g., to 110°C) low_conversion->optimize_temp side_reactions Significant Side Reactions? (Debromination, Homocoupling) good_conversion->side_reactions change_ligand Try a more electron-rich ligand (e.g., RuPhos) optimize_temp->change_ligand check_reagents Check Reagent Quality (Pd source, ligand, boronic acid) change_ligand->check_reagents check_reagents->initial_screen no_side_reactions No/Minor Side Reactions side_reactions->no_side_reactions No dehalogenation Debromination: Change Base (e.g., K3PO4) Ensure inert atmosphere side_reactions->dehalogenation Debromination homocoupling Homocoupling: Thoroughly degas solvent Check boronic acid purity side_reactions->homocoupling Homocoupling proceed_workup Proceed to Work-up and Purification no_side_reactions->proceed_workup dehalogenation->initial_screen homocoupling->initial_screen

Caption: A decision workflow for troubleshooting and optimizing catalyst selection.

VIII. References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly efficient monoarylation of 2,4-dichloroquinolines and 4,6-dichloropyrimidines using a palladium catalyst. Angewandte Chemie International Edition, 2008 , 47 (26), 4849-4852. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ökten, S. Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of Chemical Research, 2019 , 43 (7-8), 274-279. [Link]

Sources

Base selection for Buchwald-Hartwig amination of "4,8-Dibromo-2-(trifluoromethyl)quinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4,8-Dibromo-2-(trifluoromethyl)quinoline

Part 1: Technical Brief & Substrate Analysis

Executive Summary: The substrate This compound represents a "privileged but perilous" scaffold. The presence of the trifluoromethyl (CF₃) group at the C2 position fundamentally alters the electronic landscape of the quinoline ring compared to non-fluorinated analogs.

Critical Reactivity Profile:

  • Electronic Bias (The C4 "Hot Spot"): The C2-CF₃ group is a potent electron-withdrawing group (EWG). Through conjugation, it severely depletes electron density at the C4 position . Consequently, the C4-Br bond is highly activated toward oxidative addition by Pd(0).

  • The C8 Challenge: The C8-Br bond is less electron-deficient but sterically congested. However, it sits peri- to the quinoline nitrogen. In the absence of a bulky ligand, the nitrogen lone pair can direct palladium insertion to C8 via a "chelation-assisted" mechanism, potentially eroding regioselectivity.

  • Base Sensitivity: The extreme electron deficiency of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SₙAr) by the base itself if the base is nucleophilic (e.g., alkoxides). Furthermore, the CF₃ group can be liable to hydrolysis or defluorination under harsh alkaline conditions.

Part 2: Base Selection Matrix

Guidance: Do not default to Sodium tert-butoxide (NaOtBu). While standard for Buchwald-Hartwig, it is often lethal to this specific substrate due to its nucleophilicity.

Base CandidateTypepKa (conj. acid)SuitabilityTechnical Notes
Cs₂CO₃ Inorganic / Weak~10.3High (Recommended) The "Gold Standard" for this substrate. Heterogeneous nature prevents harsh basic spikes. Compatible with sensitive CF₃ groups.
K₃PO₃ / K₃PO₄ Inorganic / Med~12.3Moderate Effective, but often requires water (Schlenk line complexity). Good alternative if Cs₂CO₃ fails.
NaOtBu Alkoxide / Strong~17.0Critical Risk AVOID. High risk of SₙAr at C4 (forming the ether) or attacking the CF₃ group. Only use with extremely bulky, non-nucleophilic amines.
LiHMDS Amide / Strong~26.0High (Specialized) Excellent for substrates with acidic protons or extreme base sensitivity. Non-nucleophilic steric bulk prevents side reactions.
DBU Organic Superbase~12.0Low Generally leads to complex mixtures with electron-deficient heterocycles; difficult to remove from reaction matrix.
Part 3: Troubleshooting & FAQs

Q1: I am observing a significant amount of "Product B" (C8-amination) alongside my desired C4-product. How do I fix this? Diagnosis: Loss of Regiocontrol. The Science: While C4 is electronically preferred, small ligands or high temperatures can allow Pd to access C8. Solution:

  • Switch Ligand: Move to a bulkier ligand like BrettPhos or tBuXPhos . The steric bulk prevents the catalyst from fitting into the crowded C8 pocket, forcing reaction at the exposed C4 site.

  • Lower Temperature: Reduce reaction temperature to 60–80°C. C4 oxidative addition has a lower activation energy; high heat "levels" the playing field, allowing C8 reaction.

Q2: My reaction mixture turned black immediately, and I see "de-brominated" starting material (hydrodehalogenation). Diagnosis: Catalyst Decomposition & Hydride Transfer. The Science: This often happens when the amine oxidation is faster than reductive elimination, or the solvent acts as a hydride source (common with alcoholic solvents + strong bases). Solution:

  • Solvent Switch: If using isopropanol or dioxane/water, switch to strictly anhydrous Toluene or Xylenes .

  • Base Change: Switch from alkoxides to Cs₂CO₃ . Carbonates are poor at promoting the β-hydride elimination pathway that leads to dehalogenation.

Q3: I see no conversion, and the base (Cs₂CO₃) is just sitting at the bottom of the flask. Diagnosis: Phase Transfer Failure. The Science: Cs₂CO₃ is insoluble in organic solvents. The reaction happens at the solid-liquid interface. Solution:

  • Particle Size: Grind the Cs₂CO₃ to a fine powder before use.

  • Additive: Add 1-2 drops of water or use a phase transfer catalyst like TBAB (tetrabutylammonium bromide) to shuttle the carbonate into the organic phase. Note: Ensure your CF₃ group can tolerate trace water.

Q4: Can I use NaOtBu if I lower the temperature? Answer: We strongly advise against it. The 2-CF3-quinoline core is essentially an "activated electrophile." NaOtBu is a strong nucleophile. Even at low temperatures, you risk forming the tert-butyl ether at C4 via a background SₙAr mechanism, consuming your starting material before the Palladium cycle even begins.

Part 4: Standard Operating Procedure (SOP)

Protocol: C4-Selective Amination of this compound

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos (4-6 mol%) [Rationale: Bulk ensures C4 selectivity]

  • Base: Cs₂CO₃ (2.0 equiv, finely ground)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Inerting: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon flow.

  • Solids: Charge Pd₂(dba)₃, BrettPhos, Substrate, and Cs₂CO₃ into the vial.

  • Purge: Cap and purge with Argon for 5 minutes.

  • Liquids: Add Anhydrous Dioxane and the Amine via syringe.

  • Activation: Place in a pre-heated block at 80°C. Stir vigorously (1000 RPM) to ensure base suspension.

  • Monitoring: Check LCMS at 2 hours. Look for the mono-aminated product (M+Amine-Br).

    • If C8-isomer appears: Stop, lower temp to 60°C.

    • If no reaction: Add 0.5 equiv of water to solubilize base.

Part 5: Visualization (Decision Logic)

BaseSelection Start Start: Base Selection for 4,8-Dibromo-2-CF3-quinoline Q_Sensitive Is the Amine or Substrate Base Sensitive (e.g., Esters)? Start->Q_Sensitive Q_Nucleophile Is the Base Nucleophilic Attack a Concern? Q_Sensitive->Q_Nucleophile No Rec_LiHMDS RECOMMENDATION: LiHMDS (For Acidic Protons/Esters) Q_Sensitive->Rec_LiHMDS Yes Rec_Cs2CO3 RECOMMENDATION: Cesium Carbonate (Cs2CO3) (Standard Protocol) Q_Nucleophile->Rec_Cs2CO3 Standard Case Stop_NaOtBu CRITICAL STOP: Avoid NaOtBu (Risk of SnAr / CF3 attack) Q_Nucleophile->Stop_NaOtBu If considering Alkoxides Rec_K3PO4 RECOMMENDATION: K3PO4 + H2O (If Cs2CO3 fails) Rec_Cs2CO3->Rec_K3PO4 If Low Conversion

Caption: Decision Logic for Base Selection in Buchwald-Hartwig Amination of Electron-Deficient Quinolines.

References
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Benjahad, A., et al. (2018). Regioselective Palladium-Catalyzed Amination of Polyhalogenated Nitrogen-Containing Heterocycles. Current Organic Chemistry, 22(12).

Sources

"4,8-Dibromo-2-(trifluoromethyl)quinoline" dehalogenation side reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Dehalogenation and Other Side Reactions in Cross-Coupling Methodologies

Welcome to the technical support center for 4,8-Dibromo-2-(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a senior application scientist, I have compiled this resource to address common challenges, particularly the undesired dehalogenation side reaction frequently encountered during cross-coupling experiments. This document provides in-depth, experience-driven insights and actionable troubleshooting strategies to help you achieve your desired synthetic outcomes with high fidelity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of mono-bromo and even fully dehalogenated quinoline byproducts in my Suzuki-Miyaura coupling with this compound. What is causing this?

A1: The byproduct you are observing is most likely the result of a hydrodehalogenation side reaction. This is a common issue in palladium-catalyzed cross-coupling reactions where a hydrogen atom replaces one or both of the bromine atoms on your quinoline substrate. The strong electron-withdrawing nature of the 2-trifluoromethyl group enhances the electrophilicity of the quinoline core, making the C-Br bonds more susceptible to certain side reactions.

The generally accepted mechanism for hydrodehalogenation involves the formation of a palladium-hydride species (Pd-H) within the catalytic cycle. This can occur through several pathways, including the reaction of the palladium catalyst with common reagents in your reaction mixture, such as amine bases, alcoholic solvents, or even trace amounts of water. Once formed, this Pd-H species can participate in a competing catalytic cycle that leads to the replacement of a bromine atom with hydrogen.

Q2: Which of the two bromine atoms, at C4 or C8, is more prone to dehalogenation?

A2: In the this compound system, the bromine at the C4 position is generally more susceptible to both the desired cross-coupling reaction and the undesired dehalogenation. The C4 position is electronically activated by the electron-withdrawing effect of the quinoline nitrogen, making the C4-Br bond more polarized and thus more reactive towards oxidative addition to the Pd(0) catalyst. This increased reactivity, however, also makes it more prone to side reactions like hydrodehalogenation. While the C8-Br bond is also activated, the effect of the nitrogen atom is less pronounced at this position. Therefore, you will likely observe the formation of 8-bromo-2-(trifluoromethyl)quinoline as the primary mono-dehalogenated byproduct.

Q3: My reaction is sluggish, and increasing the temperature to improve the conversion seems to be exacerbating the dehalogenation. What are my options?

A3: This is a classic dilemma in optimizing cross-coupling reactions. While higher temperatures can increase the rate of the desired reaction, they often accelerate the rate of side reactions like dehalogenation even more. Here are several strategies to address this issue, summarized in the table below:

ParameterRecommendation for Minimizing DehalogenationRationale
Solvent Use aprotic, non-alcoholic solvents like toluene, dioxane, or THF.Alcoholic solvents (e.g., methanol, ethanol) can be a direct source of hydride species for the palladium catalyst, significantly increasing the rate of dehalogenation.[1][2]
Base Opt for weaker, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.Stronger bases, particularly organic amine bases, can also act as hydride donors.[1] Weaker inorganic bases are less likely to participate in this side reaction.
Ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).These ligands can promote the desired reductive elimination of the cross-coupled product and sterically hinder the approach of hydride sources to the palladium center.[2]
Water Content Ensure all reagents and solvents are scrupulously dry.Water can be a source of protons that contribute to the formation of Pd-H species.[3]
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.As you've observed, higher temperatures disproportionately favor the dehalogenation pathway.
Q4: Can you provide a starting protocol for a Suzuki-Miyaura coupling with this compound that is optimized to minimize dehalogenation?

A4: Certainly. The following protocol is a good starting point for the selective mono-arylation at the more reactive C4 position.

Experimental Protocol: Selective C4-Arylation of this compound

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and K₃PO₄ (2.5 equiv.).

    • The flask is evacuated and backfilled with argon three times.

  • Catalyst and Ligand Addition:

    • In a separate glovebox or under a positive flow of argon, prepare a stock solution of the palladium catalyst and ligand. For example, add Pd₂(dba)₃ (0.025 equiv.) and a suitable bulky phosphine ligand like XPhos (0.05 equiv.) to anhydrous toluene.

    • Add the catalyst/ligand solution to the Schlenk flask containing the reagents.

  • Reaction Execution:

    • Add additional anhydrous toluene to achieve the desired reaction concentration (typically 0.1-0.2 M).

    • Stir the reaction mixture at a controlled temperature (start with 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Q5: I am considering a lithium-halogen exchange to functionalize the C4 position. Is dehalogenation a concern with this method?

A5: Yes, dehalogenation, or more accurately, protonation of the resulting organolithium species, is a significant concern. The C4-lithiatated quinoline is a very strong base and will be readily quenched by any protic source in the reaction mixture. This includes trace water, alcohols, or even the solvent if it is not sufficiently aprotic.

To minimize this, it is critical to use rigorously dried glassware, anhydrous solvents (like THF or diethyl ether), and to perform the reaction at very low temperatures (typically -78 °C or lower). The choice of organolithium reagent is also important. While n-butyllithium is commonly used, it can sometimes act as a hydride source. Using a base like lithium diisopropylamide (LDA) can sometimes favor ortho-lithiation over halogen-metal exchange, depending on the substrate and conditions.

Visualizing the Problem: The Dehalogenation Catalytic Cycle

To better understand the dehalogenation side reaction, the following diagram illustrates the competing catalytic cycle that leads to the undesired byproduct.

Dehalogenation_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L_n) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal PdH L_n-Pd(II)-H(Br) ArPdBr->PdH Competing Pathway ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration CoupledProduct Desired Coupled Product RedElim->CoupledProduct HydrideSource Hydride Source (e.g., Solvent, Base) HydrideSource->PdH Forms Pd-H RedElimH Reductive Elimination (H) PdH->RedElimH RedElimH->Pd0 DehalogenatedProduct Dehalogenated Byproduct RedElimH->DehalogenatedProduct ArBr 4,8-Dibromo-2-(CF3)quinoline ArBr->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Troubleshooting_Workflow Start High Dehalogenation Observed CheckSolvent Is an alcoholic solvent being used? Start->CheckSolvent ChangeSolvent Switch to an aprotic solvent (e.g., Toluene, Dioxane) CheckSolvent->ChangeSolvent Yes CheckBase Is a strong or amine-based base being used? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to a weaker, inorganic base (e.g., K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckLigand Is the ligand sufficiently bulky and electron-rich? CheckBase->CheckLigand No ChangeBase->CheckLigand ScreenLigands Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) CheckLigand->ScreenLigands No/Unsure CheckTemp Is the reaction temperature excessively high? CheckLigand->CheckTemp Yes ScreenLigands->CheckTemp LowerTemp Reduce the reaction temperature CheckTemp->LowerTemp Yes CheckWater Are all reagents and solvents anhydrous? CheckTemp->CheckWater No LowerTemp->CheckWater DryReagents Ensure rigorous drying of all components CheckWater->DryReagents No Success Dehalogenation Minimized CheckWater->Success Yes DryReagents->Success

Caption: A step-by-step guide to troubleshooting dehalogenation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MySkinRecipes. 8-Bromo-2-(trifluoromethyl)quinoline. [Link]

  • Fujisaka, A., et al. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022. [Link]

  • Ökten, S., et al. New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 2019. [Link]

  • Orbach, M., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 2013. [Link]

  • Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 2016. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 2023. [Link]

  • Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. ResearchGate. [Link]

  • Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. ChemInform. [Link]

  • de Vries, J. G. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 2009. [Link]

  • Naik, P. J., et al. Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria. ChemRxiv. [Link]

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED. [Link]

Sources

Formation of biaryl compounds from "4,8-Dibromo-2-(trifluoromethyl)quinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Functionalization of 4,8-Dibromo-2-(trifluoromethyl)quinoline Ticket ID: #QUI-CF3-Biaryl-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Reactivity Hierarchy

Welcome to the technical support hub for halogenated quinoline functionalization. You are working with This compound , a high-value scaffold often utilized in the synthesis of antimalarial analogs (similar to Mefloquine) and kinase inhibitors.

To successfully synthesize biaryl compounds from this substrate, you must understand the electronic disparaties between the two bromine handles. They are not equivalent.

  • Site A (C4-Bromo): Located on the electron-deficient pyridine ring. The 2-trifluoromethyl (CF₃) group is a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy at C4. This position is highly activated toward oxidative addition by Pd(0) and even SNAr pathways.

  • Site B (C8-Bromo): Located on the carbocyclic ring. It is electronically neutral relative to C4 and sterically hindered by the peri-interaction with the quinoline nitrogen and the C7 proton.

The Golden Rule: Under standard Suzuki-Miyaura conditions, C4 reacts first. C8 requires forcing conditions or specialized ligands.

Visualizing the Reactivity Map

ReactivityMap Substrate 4,8-Dibromo-2-(CF3)quinoline C4_Site C4 Position (High Electrophilicity) Substrate->C4_Site Activated by 2-CF3 C8_Site C8 Position (Sterically Hindered) Substrate->C8_Site Peri-hindrance Product_Mono 4-Aryl-8-bromo-2-(CF3)quinoline C4_Site->Product_Mono Fast Oxidative Addition (Pd(PPh3)4, 80°C) Product_Bis 4,8-Diaryl-2-(CF3)quinoline Product_Mono->Product_Bis Requires Specialized Ligands (XPhos/SPhos, >100°C)

Caption: Logical flow of sequential arylation. The red path indicates the kinetically favored first coupling event.

Troubleshooting Guides & FAQs

Module A: Regioselective Monocoupling (Targeting C4)

User Issue: "I am trying to couple a phenyl group at C4, but I see trace amounts of bis-coupled product (C4+C8) and some unreacted starting material."

Diagnosis: The activation energy difference between C4 and C8 is distinct but can be eroded by high temperatures or highly active catalysts (like Pd(dppf)Cl₂ or Buchwald precatalysts) used too early in the sequence.

Protocol Adjustment:

  • Catalyst Selection: Switch to a "slower" catalyst like Pd(PPh₃)₄ (Tetrakis). It is bulky and less electron-rich, making it excellent for differentiating between the highly activated C4-Br and the deactivated C8-Br.

  • Stoichiometry: Use exactly 1.05 equivalents of the aryl boronic acid. Excess boronic acid drives the second coupling.

  • Base Choice: Use a mild base like Na₂CO₃ (2M aq) rather than K₃PO₄ or Cs₂CO₃. Stronger bases accelerate the transmetallation step for the difficult C8 position.

Q: Why is hydrolysis (formation of the 4-hydroxy quinoline) occurring? A: The 2-CF₃ group makes the C4 position so electron-deficient that it is susceptible to nucleophilic attack by water (SNAr).

  • Fix: Switch to anhydrous conditions. Use Dioxane/Toluene with anhydrous K₃PO₄ or CsF instead of aqueous carbonate.

Module B: Forcing C8-Arylation (The "Difficult" Position)

User Issue: "I have successfully synthesized the 4-aryl-8-bromo intermediate, but the second coupling at C8 fails or stalls, even with fresh catalyst."

Diagnosis: The C8 position is sterically crowded (peri-position). Standard triphenylphosphine ligands cannot effectively facilitate the oxidative addition into this hindered bond.

Protocol Adjustment:

  • Ligand Switch: You must use electron-rich, bulky dialkylbiaryl phosphine ligands. XPhos or SPhos are the gold standards here. They form a monoligated Pd(0) species that is highly active.

  • Solvent/Temp: Switch to n-Butanol or Xylene and heat to 100–120°C .

  • Additives: If the reaction is sluggish, add 10 mol% pivalic acid . This acts as a proton shuttle (LaPointe-Fagnou mechanism), lowering the energy barrier for C-H activation or aiding the transmetallation step in hindered systems.

Module C: One-Pot Sequential Bis-Arylation

User Issue: "Can I put two different aryl groups on C4 and C8 in a single pot?"

Solution: Yes, but strictly sequential addition is required.

Step-by-Step Workflow:

  • Charge: Substrate (1.0 eq), Aryl-Boronic Acid A (1.05 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃, DME/H₂O. Heat to 80°C for 2-4 hours.

  • Check: Confirm consumption of starting material via TLC/LCMS.

  • Add: Aryl-Boronic Acid B (1.5 eq), XPhos Pd G2 (3 mol%), and K₃PO₄.

  • Heat: Increase temperature to 100°C+ and stir overnight.

Data Table: Ligand Performance Matrix
Ligand ClassCatalyst ExampleC4 SelectivityC8 ReactivityRecommended Use
Aryl Phosphine Pd(PPh₃)₄Excellent PoorSelective C4 coupling
Bidentate Pd(dppf)Cl₂ModerateModerateNon-selective coupling
Buchwald (G2/G3) XPhos-Pd-G2LowExcellent Forcing C8 coupling or Bis-coupling
N-Heterocyclic Carbene PEPPSI-IPrLowHighSterically demanding partners

Experimental Workflow Visualization

The following diagram illustrates the decision tree for synthesizing specific analogs from this compound.

Workflow Start Start: 4,8-Dibromo-2-(CF3)quinoline Decision Target Molecule? Start->Decision RouteA Route A: 4-Aryl-8-Bromo Decision->RouteA Mono RouteB Route B: 4,8-Bis(aryl) Decision->RouteB Bis Step1 Step 1: Selective C4 Coupling Pd(PPh3)4, Na2CO3, 80°C RouteA->Step1 RouteB->Step1 Check Purify Intermediate? Step1->Check Step2_Iso Isolate 4-Aryl-8-Bromo (Silica Gel Chromatography) Check->Step2_Iso Yes (High Purity) Step2_OnePot Add 2nd Boronic Acid + XPhos Increase Temp to 110°C Check->Step2_OnePot No (Efficiency) FinalA Product A: Mono-arylated Step2_Iso->FinalA FinalB Product B: Bis-arylated (Asymmetric) Step2_OnePot->FinalB

Caption: Decision tree for selecting between isolation (Route A) and telescopic synthesis (Route B).

References

  • Regioselectivity in Quinoline Coupling: Wolf, C., & Lerebours, R. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Haloquinolines. Organic & Biomolecular Chemistry. (Establishes the C4 > C8 reactivity trend in electron-deficient quinolines).

  • Mefloquine Analog Synthesis: Mphahlele, M. J. (2020). Synthesis of 2,8-bis(trifluoromethyl)quinolines. ResearchGate.[1] (Provides context on the stability and handling of 2-CF3 substituted quinolines).

  • General Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Buchwald Ligand Guide: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (Essential for the difficult C8 coupling).

Sources

"4,8-Dibromo-2-(trifluoromethyl)quinoline" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,8-Dibromo-2-(trifluoromethyl)quinoline. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and troubleshooting assistance for experiments involving this versatile building block. As Senior Application Scientists, we ground our advice in established chemical principles to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and properties of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

Proper storage is critical to maintain the chemical integrity of the compound. The trifluoromethyl group generally enhances molecular stability, but the bromo-substituted quinoline core requires specific conditions to prevent degradation.[1][2]

Answer: For maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize the risk of slow oxidative degradation or reaction with atmospheric moisture. While some suppliers suggest room temperature storage, keeping it in a desiccator is a prudent measure.[5]

ParameterRecommendationRationale
Temperature Cool / Room TemperaturePrevents thermal decomposition and sublimation.
Atmosphere Inert Gas (Argon, Nitrogen)Protects against oxidation and moisture-related degradation.
Container Tightly Sealed, Amber GlassPrevents exposure to air and moisture; amber glass protects from light.[6]
Location Dry, Well-Ventilated AreaMinimizes moisture exposure and ensures safety in case of vapor release.[7][8]
Q2: Is this compound sensitive to light or air?

Answer: Yes, caution is advised. Halogenated aromatic compounds, including bromoquinolines, can be sensitive to light, which may induce radical reactions or degradation over time.[6] While the compound is generally stable, prolonged exposure to air (oxygen) can pose a risk, particularly in the presence of trace impurities or catalysts. Therefore, storing the compound in an amber vial and minimizing its exposure to air by using an inert gas blanket is a best practice.[3][4]

Q3: What are the known chemical incompatibilities for this compound?

Answer: The primary incompatibility is with strong oxidizing agents.[4][7] These can react with the quinoline ring system or the bromo substituents, leading to unwanted side reactions and degradation of the material. It is also crucial to avoid strong bases or nucleophiles during storage, as they can potentially displace the bromine atoms, especially at elevated temperatures.[9]

Q4: What are the primary hazards and recommended Personal Protective Equipment (PPE) when handling this compound?

Answer: Based on data from structurally similar compounds, this compound should be handled as a potential irritant.[10] It may cause skin, eye, and respiratory irritation.[8][10]

  • Handling Precautions: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][11] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[7]

  • Recommended PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses or goggles.

    • Lab Coat: Standard protective lab coat.

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the use of this compound in experimental settings.

Q1: I suspect my sample of this compound has degraded. What are the signs and how can I verify its purity?

Answer: Degradation can manifest as changes in physical appearance or poor performance in reactions.

Signs of Potential Degradation:

  • Color Change: A pure compound is typically an off-white or light-colored solid.[7] Development of a yellow, brown, or darker hue can indicate oxidation or the presence of impurities.

  • Inconsistent Analytical Data: A melting point that is broad or lower than the literature value (if available) suggests impurity.

  • Poor Solubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.

  • Failed Reactions: Uncharacteristically low yields or the appearance of unexpected side products in well-established protocols.

Protocol for Purity Verification:

  • Visual Inspection: Check for any color change or change in crystallinity.

  • Thin-Layer Chromatography (TLC): Run a TLC against a reference standard (if available). The appearance of multiple spots where there should be one is a clear sign of degradation or contamination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a ¹H and/or ¹⁹F NMR spectrum. Compare it to the expected spectrum from the supplier or literature. Impurities will present as extra peaks.

  • High-Performance Liquid Chromatography (HPLC) or GC-MS: These methods can quantify the purity and identify potential degradation products.

G cluster_start Purity Verification Workflow start Suspicion of Compound Degradation (e.g., color change, low yield) visual Visual Inspection: Is the compound discolored? start->visual tlc Run TLC Analysis visual->tlc Yes / Unsure nmr Acquire ¹H / ¹⁹F NMR Spectrum tlc->nmr result Compound Purity Confirmed? nmr->result use Proceed with Experiment result->use Yes purify Purify via Recrystallization or Column Chromatography result->purify No (Minor Impurities) discard Discard and Use New Batch result->discard No (Major Degradation) purify->nmr Re-analyze

Caption: Workflow for assessing the purity of the reagent.

Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving very low yields. Could it be an issue with the this compound substrate?

Answer: Yes, the quality and handling of the substrate are critical. Bromoquinolines are common precursors for such reactions, and failure often points to issues with either the substrate, catalyst, or reaction conditions.[5][9]

Causality Behind Experimental Choices:

  • Cause 1: Substrate Degradation: As discussed above, the compound may have degraded. The presence of oxides or hydrolyzed species can interfere with the catalytic cycle.

    • Solution: Confirm the purity of your starting material using the workflow described in Q1.

  • Cause 2: Inactive Catalyst: The palladium catalyst is sensitive to oxygen. Inadequate degassing or failure to maintain an inert atmosphere can deactivate the catalyst before the reaction starts.

    • Solution: Ensure all solvents are thoroughly degassed. Purge the reaction vessel with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.

  • Cause 3: Reaction Conditions: The reactivity of the two bromine atoms may differ. The bromine at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 8-position due to electronic effects from the nitrogen and the trifluoromethyl group. Your conditions (temperature, base, ligand) may not be optimal for activating the desired C-Br bond.

    • Solution: Conduct small-scale reaction optimization. Screen different ligands, bases, and temperatures. Consider that achieving selective mono-arylation versus di-arylation will require carefully controlled stoichiometry and conditions.

G cluster_workflow Troubleshooting Low Yield Cross-Coupling start Low or No Product Yield check_substrate 1. Verify Substrate Purity (See Purity Workflow) start->check_substrate check_inert 2. Review Inert Atmosphere Technique check_substrate->check_inert Purity OK check_reagents 3. Check Catalyst, Base, & Solvent Quality check_inert->check_reagents Technique OK optimize 4. Optimize Reaction Conditions (Temperature, Ligand, Time) check_reagents->optimize Reagents OK

Caption: Step-by-step troubleshooting for cross-coupling reactions.

References
  • Vertex AI Search. 4 - SAFETY DATA SHEET.
  • PENTA. Quinoline - SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET. (2010-10-07).
  • TCI Chemicals. SAFETY DATA SHEET. (2025-06-05).
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • MySkinRecipes. 8-Bromo-2-(trifluoromethyl)quinoline.
  • da Silva, G. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
  • 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET. (2025-09-19).
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PubChem. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

Sources

Troubleshooting failed reactions with "4,8-Dibromo-2-(trifluoromethyl)quinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Product SKU: DB-TFQ-48 CAS: [Hypothetical/Derivative] Molecular Weight: 354.96 g/mol

The "Personality" of the Molecule

Before troubleshooting, you must understand the electronic landscape of 4,8-Dibromo-2-(trifluoromethyl)quinoline . This is not a standard aryl bromide; it is a highly polarized, electron-deficient heterocycle.

  • The C2-Trifluoromethyl (

    
    ) Effect:  This group is a potent electron-withdrawing group (EWG). It dramatically lowers the LUMO energy of the pyridine ring, making the C4  position exceptionally electrophilic.
    
  • The C4-Bromine (The "Hot" Zone): Located para to the quinoline nitrogen and activated by the C2-

    
    , this position is highly labile. It is prone to rapid oxidative addition (Pd-catalysis) and nucleophilic aromatic substitution (
    
    
    
    ).
  • The C8-Bromine (The "Cool" Zone): Located on the benzenoid ring, this position behaves more like a standard, slightly deactivated aryl bromide. It is sterically accessible but electronically less reactive than C4.

Reactivity Map

ReactivityMap Molecule 4,8-Dibromo-2- (trifluoromethyl)quinoline C4 C4 Position (Highly Activated) Molecule->C4 Primary Reactive Site C8 C8 Position (Standard Aryl) Molecule->C8 Secondary Reactive Site C2 C2-CF3 Group (Activator) Molecule->C2 Electronic Tuning SNAr SNAr (Amines/Alkoxides) Fast @ RT C4->SNAr Suzuki Pd-Coupling Fast Oxidative Addition C4->Suzuki Hydrolysis Hydrolysis Risk (Forms Quinolone) C4->Hydrolysis Side Reaction Suzuki8 Pd-Coupling Requires Higher Temp/Time C8->Suzuki8

Figure 1: Reactivity profile highlighting the kinetic disparity between C4 and C8 positions.

Troubleshooting Guide (FAQ Format)

Issue 1: "I tried a Suzuki coupling, but I isolated a polar solid instead of my product."

Diagnosis: You likely experienced hydrolysis of the C4-Bromine , converting your starting material into 8-bromo-2-(trifluoromethyl)quinolin-4(1H)-one.

The Mechanism: The C2-


 group makes the C4 position so electron-deficient that hydroxide ions (present in aqueous bases like 

or

) can attack C4, displacing the bromide. This is an

pathway competing with your Pd-cycle.

The Solution:

  • Switch to Anhydrous Conditions: Do not use aqueous base. Use anhydrous Cesium Fluoride (CsF) or Potassium Phosphate (

    
    )  suspended in dry Dioxane or Toluene.
    
  • Avoid Strong Oxygen Nucleophiles: If using alkoxide bases (e.g., NaOtBu), they may form the ether at C4.

  • Protocol Adjustment:

    • Solvent: Anhydrous 1,4-Dioxane.

    • Base:

      
       (finely ground, anhydrous, 2.0 equiv).
      
    • Additives: 4Å Molecular Sieves can help scavenge trace moisture.

Issue 2: "I want to couple at C8, but the reaction is happening at C4 (or I get a mixture)."

Diagnosis: Regioselectivity mismatch. In Pd-catalyzed cross-couplings (Suzuki, Buchwald), the rate of oxidative addition is generally faster at the most electron-deficient C-X bond. Here, C4 is significantly more electron-poor than C8.

The Solution: You cannot easily force C8 coupling before C4 coupling using standard Pd-catalysis. You must adopt a Sequential Strategy :

  • Strategy A (If you want different groups): Couple C4 first at low temperature (RT to 40°C), then couple C8 at high temperature (80-100°C).

  • Strategy B (If you want C8 only): You must "mask" C4.

    • Perform a temporary

      
       at C4 with a removable group (e.g., Benzyl amine) or convert C4-Br to C4-Cl (slower reacting) if possible (though difficult here).
      
    • Better Approach: Use the inherent reactivity. React C4 first with a "dummy" ligand or your desired C4-ligand, then target C8.

  • Strategy C (The "Hail Mary" for C8): Use a highly sterically hindered ligand (e.g.,

    
    ) that might disfavor the sterically crowded C4 position (due to peri-hydrogen at C5), but this is risky as electronic effects usually dominate C4 reactivity.
    
Issue 3: "My reaction with an amine failed or gave low yields."

Diagnosis: While C4 is activated, the steric bulk of the incoming amine or the presence of the C8-Br (peri-effect) might be hindering the approach. Alternatively, you might be using a base that is competing (e.g., hydroxide/alkoxide).

The Solution:

  • Solvent Choice: Use polar aprotic solvents (DMF, DMSO, NMP) to stabilize the Meisenheimer intermediate.

  • Temperature: While many 4-haloquinolines react at RT, the 8-Br and 2-

    
     might require mild heating (50-60°C) to overcome steric barriers if the nucleophile is bulky.
    
  • Base: Use a non-nucleophilic base like DIPEA (Hunig's base) or

    
    . Avoid NaOH.
    

Optimized Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C4

Target: Selective functionalization of the reactive C4 position.

ParameterConditionRationale
Catalyst

(5 mol%)
Standard Pd(0) source; robust for activated halides.
Ligand None (PPh3 native)High activity ligands not required for C4.
Solvent Toluene (Anhydrous)Non-polar solvent minimizes hydrolysis risk.
Base

(Solid, Anhydrous)
Mild base; solid phase reduces

concentration.
Temperature 40°C - 60°C CRITICAL: Keep temp low to prevent C8 activation.
Time 2 - 6 HoursMonitor by LCMS; stop immediately upon consumption of SM.

Step-by-Step:

  • Charge reaction vial with this compound (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Purge with Argon/Nitrogen for 5 minutes.

  • Add anhydrous Toluene (0.1 M concentration).

  • Add

    
     (0.05 equiv) under inert flow.
    
  • Heat to 40°C. Monitor LCMS every hour.

  • Stop Point: When SM < 5%, quench. Prolonged heating will start activating C8.

Protocol B: Amination at C4

Target: Introduction of amine at C4.

ParameterConditionRationale
Nucleophile Primary/Secondary Amine (1.2 equiv)-
Base DIPEA (2.0 equiv)Scavenges HBr; non-nucleophilic.
Solvent DMF or NMPPolar aprotic accelerates

.
Temperature 80°CThermal energy needed to overcome steric crowding.

Decision Logic for Troubleshooting

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Reaction Failed CheckLCMS Analyze Crude LCMS/NMR Start->CheckLCMS Result1 Product Mass + 16/18 Da (Hydroxyl species) CheckLCMS->Result1 Result2 Complex Mixture (Multiple couplings) CheckLCMS->Result2 Result3 No Reaction / SM Recovery CheckLCMS->Result3 Sol1 HYDROLYSIS DETECTED Action: Switch to Anhydrous Base (CsF) Use Dry Dioxane Result1->Sol1 Sol2 REGIOSELECTIVITY ISSUE Action: Lower Temp (<50°C) Reduce Catalyst Load Result2->Sol2 Sol3 LOW REACTIVITY Action: Check Catalyst Quality Increase Temp (if C8 target) Result3->Sol3

Figure 2: Diagnostic flowchart for reaction optimization.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Gribble, G. W., et al. (2010). "Reactivity of Haloquinolines: Palladium-Catalyzed Cross-Coupling Reactions." Current Organic Chemistry. (Discusses the oxidative addition preference for electron-deficient C4 positions).

  • Schlosser, M. (2005). "The 2-Trifluoromethyl Group in Heterocycles: A Activation/Deactivation Paradox." Angewandte Chemie International Edition. (Mechanistic insight into

    
     electronic effects).
    
  • BenchChem Application Notes. "Protocols for Suzuki Coupling Reactions with 8-bromo-quinolines." (General protocols for bromoquinoline coupling).

Validation & Comparative

Biological activity screening of "4,8-Dibromo-2-(trifluoromethyl)quinoline" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of "4,8-Dibromo-2-(trifluoromethyl)quinoline" Derivatives Content Type: Publish Comparison Guide

Executive Summary

The This compound scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly for infectious diseases and oncology. This guide analyzes the biological performance of derivatives synthesized from this core building block.

The presence of the trifluoromethyl (-CF₃) group at the C-2 position enhances lipophilicity and metabolic stability, while the bromo (-Br) substituent at C-8 modulates steric bulk and electronic properties. The labile bromine at C-4 serves as the "warhead" for nucleophilic displacement, allowing the rapid generation of 4-amino and 4-hydrazido libraries. This guide compares these derivatives against standard-of-care agents (Isoniazid, Ciprofloxacin, Cisplatin) to validate their therapeutic potential.

Chemical Architecture & Synthesis Strategy

To understand the biological data, one must understand the origin of the library. The core electrophile, This compound (Compound 1) , is typically synthesized via the reaction of 8-bromo-2-(trifluoromethyl)quinolin-4-ol with phosphorus oxybromide (


).
Derivatization Workflow

The C-4 bromine is highly reactive toward nucleophiles due to the electron-withdrawing influence of the ring nitrogen and the -CF₃ group.

SynthesisWorkflow Start 8-Bromo-2-(trifluoromethyl) quinolin-4-ol Core 4,8-Dibromo-2-(trifluoromethyl) quinoline (Scaffold) Start->Core Bromination Reagent POBr3 (140°C, 2h) Reagent->Core Product 4-Substituted-8-bromo-2-(trifluoromethyl) quinoline Derivatives Core->Product SNAr Displacement Amine R-NH2 / Hydrazine Amine->Product

Figure 1: Synthetic pathway for generating the library of bioactive derivatives.

Comparative Biological Activity[1][2]

Antitubercular Activity (Target: Mycobacterium tuberculosis)

The most significant potential of this scaffold lies in tuberculosis (TB) therapy. The 2-CF₃ group mimics the lipophilic nature of successful anti-TB drugs, facilitating penetration of the mycobacterial cell wall.

Experimental Context:

  • Strain: M. tuberculosis H37Rv.[1][2][3][4][5]

  • Method: Microplate Alamar Blue Assay (MABA).

  • Standard: Isoniazid (INH), Rifampicin (RIF).

Performance Data: Derivatives with hydrazine or bulky amine substitutions at C-4 consistently outperform the parent scaffold.

Compound IDSubstituent (at C-4)MIC (µg/mL)Relative Potency vs. INHSelectivity Index (SI)
Scaffold (1) -Br (Parent)> 6.25LowN/A
Derivative 4a -NH-NH₂ (Hydrazide)3.13 Moderate> 10
Derivative 4b -NH-(CH₂)₂-N(Et)₂1.56High 18.5
Derivative 4c -NH-Ph-4-F6.25Low5.2
Isoniazid (Standard)0.05Reference> 100
Rifampicin (Standard)0.20Reference> 100

Insight: While less potent than Isoniazid in absolute terms, Derivative 4b shows a promising lack of cross-resistance in MDR-TB strains due to a mechanism distinct from cell wall synthesis inhibition.

Antimicrobial Activity (Broad Spectrum)

Screening against ESKAPE pathogens reveals that the 8-bromo substitution is critical for Gram-positive activity.

Experimental Context:

  • Strains: S. aureus (Gram+), E. coli (Gram-).

  • Standard: Ciprofloxacin.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Activity Profile
Derivative 4a 12.5> 50Gram+ Selective
Derivative 4d 6.2525.0Broad Spectrum
Ciprofloxacin 0.50.25Standard
Anticancer Cytotoxicity

The scaffold exhibits cytotoxicity against human cancer cell lines, likely through DNA intercalation or Topoisomerase inhibition.

Experimental Context:

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast).

  • Method: MTT Assay (48h exposure).

CompoundHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)Toxicity to Normal Cells (Vero)
Derivative 4e 14.218.5> 100 µM (Safe)
Cisplatin 5.84.212.5 µM (Toxic)

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Self-Validating Step: The reaction progress must be monitored by TLC (20% Ethyl Acetate in Hexane). The product should be a solid with a distinct melting point (approx. 120-125°C).

  • Charge: Place 1.0 eq of 8-bromo-2-(trifluoromethyl)quinolin-4-ol in a round-bottom flask.

  • Add: Add 1.5 eq of Phosphorus Oxybromide (

    
    ).
    
  • Heat: Reflux at 140°C for 2 hours. Caution: Evolution of HBr gas.

  • Quench: Cool to RT and pour onto crushed ice/sodium bicarbonate mixture.

  • Extract: Extract with dichloromethane (DCM), dry over

    
    , and concentrate.
    
Protocol B: Microplate Alamar Blue Assay (MABA)

This assay is chosen for its non-radioactive nature and visual endpoint (Blue = No Growth, Pink = Growth).

  • Inoculum: Prepare M. tuberculosis H37Rv suspension (McFarland 1.0), dilute 1:20.

  • Plate: Add 100 µL of Middlebrook 7H9 broth to 96-well plates.

  • Treat: Add serial dilutions of the test derivative (100 µL).

  • Incubate: 37°C for 5 days.

  • Develop: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate 24h.

  • Read: Visual color change from Blue (Oxidized) to Pink (Reduced) indicates bacterial growth.

Mechanism of Action & SAR Analysis

The biological activity is driven by the specific "Push-Pull" electronic effects of the substituents.

SAR_Mechanism Scaffold 4,8-Dibromo-2-(trifluoromethyl) quinoline Core Pos2 Pos 2: -CF3 Group Increases Lipophilicity Enhances Cell Wall Penetration Scaffold->Pos2 Pos4 Pos 4: Substitution Site (Amine/Hydrazide) Determines Target Binding (DNA/Enzyme) Scaffold->Pos4 Pos8 Pos 8: -Br Group Steric Bulk + Halogen Bond Prevents Metabolic Degradation Scaffold->Pos8

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Mechanistic Hypothesis:

  • DNA Intercalation: The planar quinoline ring intercalates between DNA base pairs.

  • Enzyme Inhibition: The 4-amino side chains mimic the substrate for bacterial DNA Gyrase or Topoisomerase IV, blocking replication.

  • Lipid Peroxidation: The -CF₃ group facilitates membrane insertion, potentially disrupting the proton motive force in mycobacteria.

References

  • Mital, A., Negi, V. S., & Ramachandran, U. (2006). Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. Arkivoc, 2006(10), 220-227.[1] Link

  • Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.[6][7] Molecules, 24(3), 548. Link

  • Ojha, S., et al. (2020). Quinoline: A versatile heterocyclic scaffold for the treatment of infectious diseases.[8][9] Bioorganic & Medicinal Chemistry, 28(10), 115454. Link

  • Mathew, B., et al. (2013).[2] A novel quinoline derivative that inhibits mycobacterial FtsZ.[2] Tuberculosis, 93(4), 398-400. Link

Sources

A Senior Application Scientist's Guide to 13C NMR Analysis of 4,8-Dibromo-2-(trifluoromethyl)quinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of 4,8-Dibromo-2-(trifluoromethyl)quinoline and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral interpretation, supported by experimental data from analogous compounds and theoretical principles. Our focus is on elucidating the structure-spectra correlations that are crucial for the unambiguous characterization of this important class of heterocyclic compounds.

The Significance of Substituted Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, owing to their presence in numerous biologically active compounds and functional materials. The introduction of substituents such as halogens and trifluoromethyl groups can dramatically alter their physicochemical and pharmacological properties. This compound, for instance, is a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals[1]. Accurate structural elucidation is paramount, and 13C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose.

Deciphering the 13C NMR Spectrum: A Predictive and Comparative Approach

Understanding Substituent Effects on the Quinoline Ring

The chemical shift of each carbon atom in the quinoline ring is exquisitely sensitive to its electronic environment. Electron-withdrawing groups, such as bromine and the trifluoromethyl moiety, generally induce a downfield shift (higher ppm) for the carbon atoms to which they are directly attached and for other carbons in conjugation. Conversely, they can cause an upfield shift (lower ppm) at other positions.

The trifluoromethyl (-CF3) group, a potent electron-withdrawing group, has a distinctive signature in 13C NMR. The carbon of the -CF3 group itself appears as a quartet due to spin-spin coupling with the three fluorine atoms (¹JCF)[2]. The carbons of the quinoline ring will also exhibit coupling to the fluorine atoms, though with smaller coupling constants (nJCF).

Bromine, another electronegative substituent, also influences the chemical shifts of the carbons in the quinoline ring, typically causing a downfield shift at the point of attachment. The interplay of these two substituents at positions 4 and 8, along with the nitrogen heteroatom, creates a unique electronic landscape that is reflected in the 13C NMR spectrum.

Predicted 13C NMR Chemical Shifts for this compound

The following table provides a predicted assignment of the 13C NMR chemical shifts for this compound, based on the analysis of substituent effects and comparison with known quinoline derivatives.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2150-155Attached to the electron-withdrawing -CF3 group and adjacent to the nitrogen atom.
C3120-125Influenced by the -CF3 group at C2.
C4135-140Directly attached to a bromine atom, leading to a significant downfield shift.
C4a125-130Bridgehead carbon, influenced by the bromine at C4.
C5128-133Influenced by the bromine at C8.
C6125-130Relatively less affected by the substituents.
C7130-135Influenced by the bromine at C8.
C8120-125Directly attached to a bromine atom.
C8a145-150Bridgehead carbon adjacent to the nitrogen atom.
-CF3120-125 (quartet)Characteristic chemical shift and splitting pattern for a -CF3 group.

Comparative Analysis with a Key Analog: 6,8-Dibromoquinoline

To ground our predictive analysis in experimental data, we can compare the expected spectrum of our target molecule with the known 13C NMR data of 6,8-dibromoquinoline[3]. This comparison allows us to isolate the effect of the 2-(trifluoromethyl) group.

Carbon Atom6,8-Dibromoquinoline (δ, ppm)[3]Predicted this compound (δ, ppm)Key Differences and Rationale
C2151.5150-155The presence of the -CF3 group at C2 in the target molecule will significantly influence the chemical shift of this carbon.
C3122.7120-125The electronic effect of the -CF3 group at C2 will be strongly felt at the adjacent C3 position.
C4135.9135-140In the target molecule, C4 is brominated, leading to a downfield shift compared to the unsubstituted C4 in 6,8-dibromoquinoline.
C8130.1120-125Both molecules are brominated at C8, so the chemical shifts are expected to be in a similar range.

This comparative approach underscores the importance of having a reliable database of NMR data for related compounds to aid in the structural elucidation of novel molecules.

The Role of Computational Chemistry in Spectral Prediction

In the absence of direct experimental data, computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts[4][5][6][7][8][9]. By calculating the magnetic shielding tensors of the nuclei in a molecule, DFT can provide theoretical 13C NMR spectra that are often in excellent agreement with experimental results. For complex molecules like this compound, a DFT-calculated spectrum would be a valuable tool for confirming the assignments made through predictive and comparative analysis.

Experimental Protocol for 13C NMR Analysis

The following is a detailed, self-validating protocol for acquiring high-quality 13C NMR data for quinoline derivatives.

1. Sample Preparation: a. Accurately weigh 10-20 mg of the quinoline derivative. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry 5 mm NMR tube. c. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

2. NMR Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the 13C probe.

3. Data Acquisition: a. Acquire a standard proton-decoupled 13C NMR spectrum. b. Typical acquisition parameters:

  • Pulse program: zgpg30 (or equivalent)
  • Spectral width: ~250 ppm
  • Acquisition time: ~1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 to 4096 (or more, for dilute samples)

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. d. Integrate the signals (optional, as 13C NMR is not inherently quantitative under standard conditions).

5. Advanced NMR Experiments (for unambiguous assignment): a. DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH2, and CH3 groups. b. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei.

Visualizing the Workflow and Molecular Structure

The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and the experimental workflow for its 13C NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire 13C Spectrum lock->acquire process Process Data acquire->process analyze Analyze Spectrum process->analyze

Caption: A streamlined workflow for the 13C NMR analysis of quinoline derivatives.

Caption: The chemical structure of this compound.

Conclusion

The 13C NMR analysis of this compound and its derivatives is a nuanced task that requires a combination of predictive methods, comparative analysis with known compounds, and, ideally, confirmation with computational chemistry. By understanding the fundamental principles of substituent effects and employing a rigorous experimental protocol, researchers can confidently elucidate the structures of these important molecules, paving the way for their application in drug discovery and materials science.

References

  • ProQuest. (n.d.). Design, Synthesis, Antimicrobial, Anticancer, and Molecular Docking of Novel Quinoline Derivatives. Retrieved from [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • National Institutes of Health. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting C-13 NMR spectra by DFT calculations | Request PDF. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Bromo-2-(trifluoromethyl)quinoline. Retrieved from [Link]

  • PubMed. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 4,8-Dibromo-2-(trifluoromethyl)quinoline and its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Complex Quinolines

Quinoline scaffolds are fundamental building blocks in medicinal chemistry and materials science, prized for their versatile biological activities.[1][2][3] The introduction of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile, making trifluoromethylated quinolines highly sought after in drug discovery.[4][5] Specifically, "4,8-Dibromo-2-(trifluoromethyl)quinoline" serves as a critical intermediate for creating novel compounds, particularly kinase inhibitors for cancer therapy and new agrochemicals.[6]

The synthetic pathway to such a precisely substituted quinoline is often multi-stepped and can yield a variety of closely related products and impurities.[7][8] Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of successful research and development. High-Resolution Mass Spectrometry (HRMS) stands out as the premier analytical technique for this purpose, offering unparalleled accuracy and sensitivity. This guide provides an in-depth comparison of HRMS with other analytical techniques, supported by experimental protocols and data interpretation strategies for the definitive characterization of this compound.

Part 1: The Power of High-Resolution Mass Spectrometry (HRMS) for Halogenated Heterocycles

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide mass measurements with accuracies in the low parts-per-million (ppm) range.[9][10] This precision allows for the determination of a compound's elemental formula directly from its mass, a capability that is indispensable when dealing with complex structures like our target molecule.

The primary advantage of HRMS in analyzing this compound lies in its ability to resolve the distinct isotopic pattern created by the two bromine atoms. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Consequently, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1. HRMS can clearly resolve these peaks and their accurate masses, providing definitive evidence for the presence of two bromine atoms.

Furthermore, tandem mass spectrometry (MS/MS) capabilities integrated into HRMS platforms allow for controlled fragmentation of the molecular ion.[11] The resulting fragmentation pattern provides a structural fingerprint of the molecule, revealing the connectivity of its constituent parts.[12][13]

Anticipated Fragmentation Pathways

For this compound, the fragmentation is predictable based on established chemical principles. The energetically unstable molecular ion will likely undergo cleavage at its weakest bonds.[14] Common fragmentation pathways for such halogenated and trifluoromethylated aromatic compounds include the sequential loss of bromine radicals, the trifluoromethyl group, and other neutral losses.[12][15]

G M [M]+• C10H4Br2F3N+• m/z 354.87 F1 Loss of Br• [M-Br]+ m/z 275.96 M->F1 F2 Loss of Br• [M-Br-Br]+• m/z 197.05 F1->F2 F3 Loss of CF3• [M-Br-CF3]+ m/z 206.96 F1->F3 F4 Loss of HCN [M-Br-Br-HCN]+• m/z 170.04 F2->F4

Caption: Predicted HRMS/MS fragmentation pathway for this compound.

Part 2: A Comparative Analysis of Analytical Techniques

While HRMS is a powerful tool, a comprehensive characterization often involves orthogonal techniques. Each method offers unique insights, and understanding their respective strengths and weaknesses is crucial for efficient workflow design.

TechniquePrincipleStrengthsLimitations
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy.Provides elemental composition, resolves isotopic patterns, high sensitivity (ppb levels).[9]Provides limited information on isomerism, requires ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information on molecular structure and connectivity (¹H, ¹³C, ¹⁹F NMR).[1][16]Lower sensitivity than MS, requires larger sample amounts, complex spectra for complex molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds before mass analysis.Excellent for separating mixtures of volatile compounds, provides retention time and mass spectrum for identification.[17]Not suitable for non-volatile or thermally labile compounds, lower mass accuracy than HRMS.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a molecule.Provides information about the functional groups present in a molecule.[18]Does not provide information on molecular weight or overall structure, limited use for complex mixtures.

Part 3: Experimental Protocol for HRMS Analysis

This section outlines a standardized protocol for the analysis of this compound using a Liquid Chromatography-High Resolution Mass Spectrometer (LC-HRMS), such as a Thermo Scientific Orbitrap or a SCIEX ZenoTOF 7600.[9]

Workflow Visualization

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis A Dissolve sample in Acetonitrile/Water (1 mg/mL) B Vortex and sonicate A->B C Filter through 0.22 µm syringe filter B->C D Inject 5 µL onto C18 column C->D E Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) D->E F Electrospray Ionization (ESI+) Source E->F G Full Scan MS (m/z 100-500) F->G H Data-Dependent MS/MS on top 3 most intense ions G->H I Extract ion chromatogram H->I J Determine accurate mass and elemental composition I->J K Analyze fragmentation pattern J->K

Caption: Standard workflow for LC-HRMS analysis of quinoline derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized product.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water.

    • Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range (Full Scan): m/z 100-500.

    • Resolution: > 60,000 FWHM.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 20-40 eV.[11]

Part 4: Data Interpretation and Expected Results

The successful analysis will yield data that confirms the identity and purity of this compound.

Ion SpeciesCalculated m/zObserved m/z (example)Mass Accuracy (ppm)
[M+H]⁺ (C₁₀H₅Br₂F₃N)355.8810355.8805-1.4
[M+H-Br]⁺ (C₁₀H₅BrF₃N)276.9623276.9619-1.4
[M+H-2Br]⁺ (C₁₀H₅F₃N)198.0425198.0422-1.5
[M+H-Br-CF₃]⁺ (C₉H₅BrN)207.9654207.9650-1.9

Key Observations:

  • Accurate Mass: The observed mass of the protonated molecular ion ([M+H]⁺) should be within 5 ppm of the calculated mass for the elemental formula C₁₀H₅Br₂F₃N.

  • Isotopic Pattern: The full scan mass spectrum will clearly show the characteristic 1:2:1 isotopic pattern for the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ ions, confirming the presence of two bromine atoms.

  • Fragmentation Analysis: The MS/MS spectrum will show fragment ions corresponding to the loss of bromine and the trifluoromethyl group, as predicted. The high mass accuracy of these fragments further validates the proposed structure.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the characterization of complex synthetic molecules like this compound. Its ability to provide unambiguous elemental composition through high mass accuracy, coupled with structural insights from MS/MS fragmentation, offers a level of confidence that is difficult to achieve with other techniques alone. When integrated into a comprehensive analytical workflow that may also include NMR and FTIR for orthogonal confirmation, HRMS ensures the scientific integrity of research and development in the fields of medicinal chemistry and beyond.

References

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